4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122014. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKXNHFMATCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298259 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89853-87-2 | |
| Record name | 89853-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89853-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid derivatives
An In-depth Technical Guide to the Synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Derivatives for Drug Discovery
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their versatile biological activities. We will delve into the core synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind key procedural choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound derivatives endows them with a unique three-dimensional structure and electronic properties that allow for potent and selective interactions with various biological targets. Understanding the nuances of their synthesis is therefore critical for the exploration of new chemical space in drug discovery.
Core Synthetic Strategy: A Convergent Approach
The most common and efficient route to the target scaffold is a convergent synthesis that involves the construction of the pyrimidine ring followed by functionalization. This approach allows for the late-stage introduction of diversity, which is highly advantageous in a drug discovery setting.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This strategy is underpinned by a robust cyclocondensation reaction to form the pyrimidine core, followed by a straightforward S-alkylation to introduce the ethylthio group. The final step is an ester hydrolysis to yield the target carboxylic acid.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
This initial step involves the Gould-Jacobs reaction, a classic method for pyrimidine synthesis. The reaction proceeds via a cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with thiourea.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. The use of a strong base like sodium ethoxide is crucial to deprotonate the thiourea, forming a more nucleophilic species.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiourea salt.
-
Addition of the Acrylate: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture. The slow addition is important to control the exothermicity of the reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is then collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate as a solid.
Mechanistic Rationale:
The reaction is initiated by the Michael addition of the deprotonated thiourea to the electron-deficient β-position of the acrylate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable pyrimidine ring.
Caption: Mechanistic steps of the Gould-Jacobs pyrimidine synthesis.
Step 2: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
The second step is a nucleophilic substitution reaction where the thiol group of the pyrimidine is alkylated with an ethyl halide.
Protocol:
-
Dissolution: Suspend ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add a base, typically potassium carbonate (1.5 equivalents), to the suspension. The base deprotonates the thiol group, forming a more reactive thiolate anion.
-
Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
Experimental Considerations:
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Acetone, DMF | Good solubility for reactants; appropriate boiling point. |
| Base | K2CO3, NaH | Sufficiently basic to deprotonate the thiol without promoting side reactions. |
| Alkylating Agent | Ethyl iodide, Ethyl bromide | Iodide is a better leaving group, leading to faster reaction times. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed to completion. |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Hydrolysis: Dissolve ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 equivalents).
-
Heating: Heat the mixture to reflux for 1-2 hours. The elevated temperature accelerates the saponification process.
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation: The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried to yield the final product.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate | 1.3 (t, 3H), 3.2 (q, 2H), 4.3 (q, 2H), 7.8 (s, 2H, NH2), 8.5 (s, 1H) | 14.2, 14.8, 60.5, 98.1, 158.2, 163.5, 165.8, 170.1 | [M+H]+ calc. 228.07, found 228.1 |
| This compound | 1.3 (t, 3H), 3.2 (q, 2H), 8.0 (s, 2H, NH2), 8.6 (s, 1H), 12.5 (s, 1H, COOH) | 14.2, 14.9, 97.5, 159.0, 164.1, 168.2, 170.5 | [M+H]+ calc. 200.04, found 200.0 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound and its derivatives. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently adapt and optimize these procedures for their specific drug discovery programs. The versatility of this scaffold, combined with the robust synthetic methodology, makes it a valuable platform for the development of novel therapeutics.
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid: A Scoping Review and Technical Guide to Elucidating its Mechanism of Action
An In-Depth Technical Guide for Drug Development Professionals
Abstract: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. While often cited as a key intermediate in the synthesis of novel therapeutic agents, a detailed public-domain characterization of its specific mechanism of action is not extensively documented.[1] This guide synthesizes the known biological activities of the broader pyrimidine scaffold to hypothesize potential mechanisms of action for this specific molecule. It further provides actionable, field-proven experimental protocols for researchers and drug development professionals to systematically investigate these hypotheses, validate molecular targets, and characterize the compound's biological function.
Introduction: The Compound and its Chemical Context
This compound (CAS: 89853-87-2) is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purine.[2][3][4] Pyrimidines are foundational to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[5][6] This endogenous relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery, as its derivatives can readily interact with biological systems, including enzymes and genetic material.[7]
The subject molecule's structure features an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid at position 5. These substitutions are critical, as they dictate the molecule's physicochemical properties and potential interactions with biological targets. The ethyl ester form of this compound is well-recognized as a versatile building block for creating more complex bioactive molecules for indications in oncology, infectious diseases, and agriculture.[1][8][9] Our focus, however, is to provide a framework for understanding the intrinsic biological activity of the carboxylic acid form itself.
| Compound Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉N₃O₂S |
| Molecular Weight | 199.23 g/mol |
| CAS Number | 89853-87-2 |
| Appearance | Solid |
Part 1: Hypothesized Mechanisms of Action Based on the Pyrimidine Scaffold
The extensive body of research on pyrimidine derivatives points toward several recurring mechanisms of action. These established activities provide a logical starting point for investigating this compound.
Enzyme Inhibition: A Primary Modality
The pyrimidine core is a common feature in numerous enzyme inhibitors. The specific substitutions on the ring determine the affinity and selectivity for a given target.
Several pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of COX-2.[10][11][12] The COX-2 enzyme is a key mediator of inflammation and pain and is a validated target in both inflammatory diseases and oncology. Pyrimidine-based structures can mimic the substrate or bind to allosteric sites, inhibiting the production of prostaglandins. The structural features of this compound are consistent with those of other reported COX-2 inhibitors, making this a plausible mechanism.[13]
Caption: Hypothesized COX-2 Inhibition Pathway.
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives are known to act as ATP-competitive inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2).[10][14][15] For instance, certain pyrimidine analogs induce cell cycle arrest at the S phase by inhibiting CDK2, a key regulator of DNA replication.[15] Given the central role of kinases in cellular function, this represents a high-priority avenue for investigation.
Interference with Nucleic Acid Metabolism
Due to their structural similarity to endogenous nucleobases, pyrimidine derivatives can interfere with the synthesis and function of DNA and RNA.[7][10] This can occur through several routes:
-
Inhibition of Thymidylate Synthase: This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition leads to a depletion of dTTP pools, stalling DNA replication and inducing cell death, a mechanism exploited by the chemotherapeutic 5-fluorouracil (a pyrimidine analog).[16]
-
Inhibition of DNA/RNA Polymerases: The compound could act as a fraudulent nucleotide, becoming incorporated into growing DNA or RNA chains and causing chain termination or misreading of the genetic code.[10]
-
Folic Acid Synthesis Inhibition: The folic acid pathway is essential for producing precursors for nucleotide synthesis. The related compound 4-aminosalicylic acid is known to inhibit this pathway, and it is plausible that a 4-aminopyrimidine derivative could act similarly.[17]
Part 2: Experimental Protocols for Mechanism of Action Elucidation
To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating systems for robustly characterizing the compound's mechanism of action.
Workflow for Target Identification and Validation
This workflow provides a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: General Workflow for MOA Elucidation.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the compound's inhibitory activity (IC₅₀) against COX-1 and COX-2 enzymes and assess its selectivity.
Methodology:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), test compound (this compound), known inhibitors (e.g., Celecoxib, Indomethacin) as controls.
-
Preparation: Serially dilute the test compound in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). Prepare enzyme and substrate solutions in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and varying concentrations of the test compound or control drug. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Detection: After a set incubation period (e.g., 10 minutes), add the detection probe. The peroxidase activity of COX enzymes will convert the probe, generating a fluorescent or colorimetric signal.
-
Measurement: Read the plate using a suitable plate reader at the appropriate wavelength.
-
Data Analysis: Subtract background fluorescence/absorbance. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest in a relevant cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach approximately 60-70% confluency.
-
Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value determined from a prior proliferation assay) for a defined period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[11]
Part 3: Comparative Activity of Related Pyrimidine Derivatives
| Compound Class | Target | Reported Activity (IC₅₀) | Reference |
| Pyrimidine-5-carbonitrile derivatives | COX-2 | 0.16 - 0.20 µM | [10][11] |
| Pyrimidin-4-yl-benzimidazole | COX-2 | 3.5 µM | [13] |
| 4-arylazo-3,5-diamino-1H-pyrazole derivative | CDK2 | 0.24 µM | [15] |
| 2-thiouracil derivative | CK2 | 5.2 µM (cytotoxicity) | [14] |
This table is for illustrative purposes to show the potential potency range of pyrimidine-based inhibitors.
Conclusion
This compound is a compound of significant interest, positioned at the intersection of synthetic chemistry and drug discovery. While its role as a molecular scaffold is established, its intrinsic biological activity remains an open area for investigation. Based on the robust pharmacology of the pyrimidine core, the most promising mechanisms of action to explore are the inhibition of protein kinases (such as CDK2) and cyclooxygenase enzymes (specifically COX-2), as well as general interference with nucleic acid metabolism. The experimental workflows detailed in this guide provide a clear, systematic, and rigorous path for researchers to elucidate the compound's precise mechanism of action, thereby unlocking its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [cymitquimica.com]
- 3. 89853-87-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C7H9N3O2S | CID 275300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound [myskinrecipes.com]
- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of a new series of pyrimidine derivatives: exploration of anti-proliferative activity on EAT cells and molecular docking | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid and Its Derivatives
Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide delves into the biological significance of a specific, yet pivotal, member of this family: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. While direct and extensive biological data on this precise carboxylic acid are not abundant in publicly accessible literature, its ethyl ester, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, is a well-documented and crucial intermediate in the synthesis of potent therapeutic agents.[5] This guide will, therefore, explore the known chemical properties and synthesis of this compound and its ethyl ester, and subsequently, extrapolate its potential biological activities by examining the well-documented pharmacological profiles of its closely related derivatives. This approach provides researchers and drug development professionals with a comprehensive understanding of its potential and a strategic framework for its application in novel drug discovery.
Section 1: Synthesis and Chemical Properties
This compound and its ethyl ester are key synthetic intermediates. The pyrimidine core can be constructed through methods like the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine.[5] For ethylthio-substituted pyrimidines, a common approach involves using S-ethylisothiouronium salts as the amidine component.[5]
The reactivity of this compound ethyl ester is primarily dictated by its functional groups: the amino group, the ethylthio group, and the ethyl carboxylate.[1] The ester can be hydrolyzed to the corresponding carboxylic acid.[1] The amino group can undergo nucleophilic substitution, and the compound can participate in condensation reactions with aldehydes and ketones.[1]
Below is a generalized workflow for the synthesis of such pyrimidine derivatives.
References
- 1. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 2. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | 106475-47-2 | Benchchem [benchchem.com]
- 3. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
The Emerging Therapeutic Potential of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
Pyrimidine, a fundamental heterocyclic aromatic compound, is integral to the structure of nucleic acids, vitamins, and coenzymes, making it a "privileged scaffold" in drug discovery.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA allows for the design of antimetabolites and other targeted therapies.[3][4] Within this vast chemical space, the 4-amino-2-(alkylthio)pyrimidine-5-carboxylic acid core has emerged as a particularly versatile template for the development of novel therapeutic agents. These molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships of 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid and its analogs, offering field-proven insights for researchers and drug development professionals.
The core structure, characterized by an amino group at the 4-position, an ethylthio group at the 2-position, and a carboxylic acid at the 5-position, presents multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it a highly attractive starting point for medicinal chemistry campaigns.[5] The presence of the sulfur-containing ethylthio group, in particular, can enhance the pharmacological profile of drug candidates.[5]
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold and its analogs can be achieved through several established synthetic routes. The choice of a particular method is often dictated by the desired substitutions and the availability of starting materials.
The Pinner Pyrimidine Synthesis: A Classic and Versatile Approach
The Pinner synthesis is a cornerstone for the construction of pyrimidine rings and is particularly well-suited for the preparation of 2-alkylthio derivatives.[8] This acid- or base-catalyzed condensation reaction involves a 1,3-dicarbonyl compound and an amidine or guanidine equivalent.[8] For the synthesis of the target scaffold, a β-keto ester or a malonic ester derivative serves as the 1,3-dicarbonyl precursor, while an S-ethylisothiouronium salt provides the necessary amidine component.[8] The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by selecting appropriately substituted starting materials.
Generalized Pinner Synthesis Workflow
Caption: Generalized workflow of the Pinner pyrimidine synthesis.
Experimental Protocol: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This protocol provides a representative procedure for the synthesis of the ethyl ester of the core compound, a common intermediate in the preparation of further analogs.[8][9]
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
S-ethylisothiouronium bromide
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add S-ethylisothiouronium bromide (1.1 equivalents).
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol (2.2 equivalents) to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to yield the pure ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and HPLC. The melting point of the crystalline product can also serve as a preliminary purity check.[5]
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore in cancer chemotherapy, often acting as an antimetabolite to disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[6] More recently, derivatives of this core structure have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and survival.[3][10]
Mechanism of Action:
Many 4-amino-2-(alkylthio)pyrimidine derivatives exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways, such as:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Several pyrimidine-based compounds have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.[11][12]
-
RAS/Raf/MEK/ERK Pathway: This signaling cascade is another critical regulator of cell proliferation and is often mutated in various cancers. Inhibition of kinases within this pathway, such as MEK1, by pyrimidine analogs can effectively block tumor progression.[12]
-
Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs like EGFR, VEGFR, and PDGFR is a common driver of tumorigenesis. The 4-aminopyrimidine scaffold has been successfully utilized to develop potent inhibitors of these key oncogenic drivers.[3][13]
Illustrative Signaling Pathway
Caption: Inhibition of key oncogenic signaling pathways.
In Vitro Evaluation of Anticancer Activity:
A standard suite of in vitro assays is essential to characterize the anticancer properties of novel this compound analogs.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells. Include vehicle-only (DMSO) wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Self-Validation: The assay should include a positive control (a known anticancer drug) to validate the experimental setup. The results should be reproducible across multiple independent experiments.
Table 1: Representative Anticancer Activity of Pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (Thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 0.013 | [14] |
| Analog 2 (Thieno[2,3-d]pyrimidine) | MDA-MB-231 (Breast) | 0.056 | [3] |
| Analog 3 (Thiazolo[4,5-d]pyrimidine) | C32 (Melanoma) | 24.4 | [15] |
| Analog 4 (Pyrazolo[3,4-d]pyrimidine) | UO-31 (Renal) | <10 | [16] |
| Analog 5 (2-aminopyrimidine) | MCF-7 (Breast) | 0.48 | [12] |
Antimicrobial Activity: A Renewed Focus on an Old Scaffold
With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. Pyrimidine derivatives have long been known for their antibacterial and antifungal properties.[17] The this compound scaffold offers a promising starting point for the development of new anti-infective agents.
Mechanism of Action:
The antimicrobial action of pyrimidine analogs can be attributed to various mechanisms, including:
-
Inhibition of Folate Synthesis: Some pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival.
-
Disruption of Cell Wall Synthesis: Certain analogs may interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: By mimicking natural nucleobases, these compounds can disrupt DNA replication, transcription, and translation.
In Vitro Evaluation of Antimicrobial Activity:
The antimicrobial efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well of each row. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Self-Validation: The assay should include a positive control (a known antibiotic), a negative control (no compound), and a growth control (no inoculum) to ensure the validity of the results.
Table 2: Representative Antimicrobial Activity of Pyrimidine Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analog 6 (4-aminoquinoline-pyrimidine hybrid) | P. falciparum (CQS) | 0.012 | [7] |
| Analog 7 (4-aminoquinoline-pyrimidine hybrid) | P. falciparum (CQR) | 0.021 | [7] |
| Analog 8 (Thienopyrimidine) | S. aureus | 39.72 | [19] |
Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of the this compound scaffold. Systematic modifications at various positions of the pyrimidine ring can lead to significant improvements in potency and selectivity.
Key Structural Modifications and Their Impact:
-
2-Alkylthio Group: The nature of the alkyl group at the 2-position can influence lipophilicity and target engagement. While the ethylthio group is common, variations in chain length and branching can be explored to optimize activity.
-
4-Amino Group: The 4-amino group is often critical for hydrogen bonding interactions with the target protein, particularly in the hinge region of kinases.[13] Substitution on this amine can modulate activity and selectivity.
-
5-Carboxylic Acid/Ester: The carboxylic acid at the 5-position can be converted to various esters or amides to alter solubility, cell permeability, and target interactions. In some cases, the free carboxylic acid is essential for activity, while in others, an ester or amide is preferred.
-
Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (to form thieno[2,3-d]pyrimidines) or thiazole (to form thiazolo[4,5-d]pyrimidines), can significantly enhance biological activity by providing additional points of interaction with the target.[3][15]
SAR Summary Diagram
Caption: Key areas for SAR exploration on the core scaffold.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising and versatile platform for the discovery of novel therapeutic agents. Their amenability to chemical modification, coupled with a broad range of biological activities, makes them highly attractive for further investigation. Future research in this area should focus on:
-
Expanding Chemical Diversity: The synthesis and evaluation of a wider range of analogs with diverse substitutions and fused ring systems will be crucial for identifying compounds with improved potency and selectivity.
-
Elucidating Mechanisms of Action: Detailed mechanistic studies are needed to fully understand how these compounds interact with their biological targets and modulate cellular signaling pathways.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this important class of molecules and contribute to the development of next-generation medicines.
References
- 1. This compound [cymitquimica.com]
- 2. Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 16. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
spectroscopic data of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS No. 89853-87-2)[1][2]. While experimentally derived spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed predictive analysis. It is intended for researchers, scientists, and drug development professionals, offering field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby enabling robust structural confirmation and quality control.
Introduction: The Significance of a Multifunctional Heterocycle
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. Its structure combines several key functional groups: a pyrimidine core, an amino group, an ethylthio ether, and a carboxylic acid. This unique arrangement makes it a valuable synthetic intermediate for the development of novel therapeutic agents, by analogy with its ethyl ester derivative, which is recognized as a versatile building block in pharmaceutical research.[3][4]
Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. The spectroscopic techniques detailed herein—NMR, IR, and MS—provide orthogonal and complementary data points that, when combined, confirm the molecular identity and purity of this target compound.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 89853-87-2 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂S | [1][5] |
| Molecular Weight | 199.23 g/mol | [1][5] |
| Appearance | Solid (predicted) |[1] |
Molecular Structure and Spectroscopic Prediction
The first step in any analysis is to understand the target structure and predict the expected spectroscopic signatures.
Caption: Molecular Structure of this compound.
Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar, aprotic solvent like DMSO-d₆ is recommended to ensure solubility and allow for the observation of exchangeable protons (NH₂ and COOH).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange.[6] |
| ~8.4 | Singlet | 1H | Pyrimidine C6-H | Aromatic/heterocyclic protons appear at high chemical shifts. This proton is a singlet as it has no adjacent protons. |
| ~7.5 | Broad Singlet | 2H | -NH₂ | Amino protons often appear as a broad signal. The chemical shift can vary based on concentration and temperature. |
| ~3.2 | Quartet (q) | 2H | -S-CH₂ -CH₃ | Methylene protons adjacent to a sulfur atom and coupled to a methyl group (n+1 = 3+1 = 4 peaks). |
| ~1.3 | Triplet (t) | 3H | -S-CH₂-CH₃ | Methyl protons coupled to an adjacent methylene group (n+1 = 2+1 = 3 peaks). |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~170 | C =O (Carboxylic Acid) | Carbonyl carbons of carboxylic acids are highly deshielded.[6][7] |
| ~165 | C 2 (C-S) | Heterocyclic carbon attached to two electronegative atoms (N and S). |
| ~160 | C 4 (C-N) | Heterocyclic carbon attached to two nitrogen atoms. |
| ~158 | C 6 (C-H) | The only protonated carbon on the pyrimidine ring. |
| ~105 | C 5 (C-COOH) | Quaternary carbon of the pyrimidine ring, shifted upfield relative to other ring carbons. |
| ~28 | -S-CH₂ - | Aliphatic carbon attached to sulfur. |
| ~14 | -CH₃ | Aliphatic methyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy excels at identifying functional groups. The spectrum is expected to be dominated by characteristic absorptions from the O-H, N-H, and C=O bonds.
Predicted IR Absorption Bands (ATR):
| Wavenumber (cm⁻¹) | Intensity / Shape | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3300 - 2500 | Very Broad, Strong | Carboxylic Acid O-H | Stretching |
| ~3400 & ~3300 | Medium, Sharp (two bands) | Primary Amine N-H | Symmetric & Asymmetric Stretching |
| ~1710 | Strong, Sharp | Carboxylic Acid C=O | Stretching |
| ~1640 | Strong | Ring C=N & C=C | Stretching |
| ~1600 | Medium | Amine N-H | Bending (Scissoring) |
| 2970 - 2850 | Medium-Weak | Alkyl C-H | Stretching |
Causality Insight: The most diagnostic feature will be the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[6][8][9] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) in positive mode is recommended as a soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.
Predicted High-Resolution MS (HRMS-ESI⁺):
| Parameter | Predicted Value |
|---|---|
| [M+H]⁺ (Calculated) | 200.04937 |
| [M+Na]⁺ (Calculated) | 222.03131 |
Predicted Key Fragmentation Patterns: The fragmentation of pyrimidine derivatives can be complex, but logical losses from the parent ion can be predicted.[10]
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
-
Loss of C₂H₄ (28 Da): Cleavage of the ethyl group via McLafferty rearrangement or other mechanisms.
-
Loss of the ethyl radical (•C₂H₅, 29 Da): Alpha-cleavage next to the sulfur atom.
Recommended Experimental Protocols
Adherence to standardized, robust protocols is critical for generating reproducible and reliable data.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the probe for the DMSO-d₆ sample.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C and the presence of quaternary carbons, acquire at least 1024 scans or until an adequate signal-to-noise ratio is achieved.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).
Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply consistent pressure using the ATR anvil. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, comparing it to the theoretical formula (C₇H₁₀N₃O₂S for the protonated species).
Integrated Data Analysis Workflow
Caption: Workflow for Spectroscopic Verification of Molecular Structure.
Conclusion
This guide establishes a predictive and procedural framework for the complete spectroscopic characterization of this compound. By forecasting the expected NMR, IR, and MS signatures and providing robust experimental protocols, this document serves as a vital resource for scientists. The integrated workflow ensures that acquired data can be systematically interpreted to provide unambiguous confirmation of the compound's identity and purity, a critical step in any research or development pipeline.
References
- 1. This compound [cymitquimica.com]
- 2. 89853-87-2|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 5. This compound | C7H9N3O2S | CID 275300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. echemi.com [echemi.com]
- 10. article.sapub.org [article.sapub.org]
An In-Depth Technical Guide to 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, a substituted pyrimidine derivative, is a molecule of significant interest in medicinal and agricultural chemistry. Its structural framework, featuring a pyrimidine core functionalized with an amino group, an ethylthio substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the realm of drug discovery.
The pyrimidine scaffold is a cornerstone in the development of therapeutics, with numerous pyrimidine-containing compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific substitutions on the pyrimidine ring of this compound contribute to its unique chemical reactivity and potential for targeted biological interactions. This document aims to serve as a technical resource for researchers leveraging this compound in their synthetic and drug development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known properties and those of its closely related ethyl ester, which serves as a key precursor.
| Property | This compound | Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate |
| CAS Number | 89853-87-2[4] | 778-97-2[5] |
| Molecular Formula | C₇H₉N₃O₂S[4] | C₉H₁₃N₃O₂S[5] |
| Molecular Weight | 199.23 g/mol [4] | 227.29 g/mol [5] |
| Appearance | Solid[4] | White crystals[5] |
| Melting Point | Data not available | 99-108 °C[5] |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Not applicable |
The carboxylic acid moiety imparts acidic properties to the molecule, and its solubility is expected to be pH-dependent, showing increased solubility in basic aqueous solutions. The presence of the amino and pyrimidine nitrogen atoms also allows for protonation in acidic conditions.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three primary functional groups: the aromatic pyrimidine ring, the amino group, and the carboxylic acid.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are crucial for the derivatization of the molecule in the synthesis of new chemical entities.
-
Amino Group: The exocyclic amino group is a key site for functionalization. It can participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to modulate the compound's properties.
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid, governs its reactivity in aromatic substitution reactions.
-
Ethylthio Group: The ethylthio ether linkage is generally stable but can be a site for oxidation to the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule.
A key reaction involving this compound is its formation via the hydrolysis of its ethyl ester, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. This reaction is a standard procedure in organic synthesis to unmask the carboxylic acid functionality.[6]
Figure 1: General workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Synthesis and Experimental Protocols
Protocol: Hydrolysis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
Objective: To synthesize this compound from its ethyl ester.
Materials:
-
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (or other suitable organic solvent)
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, pH paper, filtration apparatus)
Procedure:
-
Dissolve Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an aqueous solution of a base (e.g., 1-2 molar equivalents of NaOH or LiOH).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 with dilute HCl. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Causality behind Experimental Choices:
-
The choice of a base like NaOH or LiOH is standard for saponification (base-mediated ester hydrolysis), which is typically an irreversible and efficient process.
-
Ethanol is often used as a co-solvent to ensure the solubility of the ester starting material.
-
Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the less water-soluble carboxylic acid.
-
Washing with cold water removes residual salts while minimizing the loss of the desired product due to dissolution.
Characterization and Spectral Data
Due to the lack of publicly available experimental spectra for this compound, this section provides an expert interpretation of the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Pyrimidine Proton: A singlet is expected for the proton at the C6 position of the pyrimidine ring, likely in the downfield region (δ 8.0-9.0 ppm).
-
Ethyl Group: The ethylthio group will exhibit a quartet for the methylene protons (-SCH₂-) and a triplet for the methyl protons (-CH₃), with typical chemical shifts around δ 3.0-3.3 ppm and δ 1.2-1.5 ppm, respectively.
-
Amino Protons: The amino (-NH₂) protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which may exchange with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts, with the carbon bearing the amino group (C4) and the carbon with the ethylthio group (C2) being significantly downfield.
-
Ethyl Carbons: The methylene and methyl carbons of the ethylthio group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1725 cm⁻¹.
-
N-H Stretch: The amino group should show one or two bands in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of 199.23 would be expected.
-
Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethylthio group.
Applications in Drug Development
The ethyl ester of this compound is a recognized intermediate in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.[5] The carboxylic acid itself serves as a more direct precursor for modifications at this position, for instance, through amide coupling to introduce new functionalities.
The pyrimidine core is a key pharmacophore in many approved drugs. For example, pyrimidine derivatives are known to act as inhibitors of various kinases, which are crucial targets in cancer therapy.[7] Furthermore, the structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral agents that can interfere with viral replication.[2]
While specific drugs developed directly from this compound are not prominently documented in publicly accessible literature, its utility as a scaffold is evident from the numerous studies on related pyrimidine-5-carboxylic acid derivatives with potent biological activities.[8][9] Researchers can utilize this molecule as a starting point for the synthesis of compound libraries to screen for various biological targets.
Figure 2: Potential synthetic pathways from the title compound to drug candidates.
Conclusion
This compound is a valuable and versatile chemical entity for researchers in the fields of medicinal and agricultural chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While a complete experimental dataset for this specific molecule is not exhaustively available, this guide provides a solid foundation of its known properties, expected chemical behavior, and a clear pathway for its synthesis and characterization. As the demand for new and effective pharmaceuticals continues to grow, the importance of such foundational building blocks in the drug discovery pipeline cannot be overstated.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS 89853-87-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS 89853-87-2), a substituted pyrimidine that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. While detailed peer-reviewed literature on this specific compound is limited, this document consolidates available data, discusses its physicochemical properties based on its structural features, outlines plausible synthetic routes derived from established pyrimidine chemistry, and explores its potential applications, particularly as a scaffold for the development of cyclin-dependent kinase (CDK) inhibitors. This guide aims to be a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrimidine core. The pyrimidine ring is substituted with an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89853-87-2 | [1] |
| Molecular Formula | C₇H₉N₃O₂S | [1] |
| Molecular Weight | 199.23 g/mol | [1] |
| Appearance | Off-White Solid | - |
| Purity | Typically ≥98% | [1] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions | - |
| SMILES | CCSc1ncc(c(n1)N)C(=O)O | - |
| InChI Key | TYAKXNHFMATCHA-UHFFFAOYSA-N | - |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established chemistry of pyrimidine synthesis and information available for its ethyl ester analog. The general approach involves the condensation of a three-carbon precursor with a thiourea derivative, followed by S-alkylation and subsequent hydrolysis of an ester group.
A likely synthetic pathway would start from ethyl 2-cyano-3-ethoxyacrylate and S-ethylisothiourea. The initial cyclization would form the pyrimidine ring, followed by hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.
Caption: Plausible synthetic route for this compound.
Characterization:
Due to the lack of published spectroscopic data for this compound, researchers should perform comprehensive characterization upon synthesis. Expected analytical data would include:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrimidine proton, and exchangeable protons for the amino and carboxylic acid groups.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons of the pyrimidine ring, and the carbons of the ethylthio group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H (amino), O-H (carboxylic acid), C=O (carboxylic acid), and C=N (pyrimidine ring) functional groups.
Applications in Drug Discovery
Substituted pyrimidines are a cornerstone in medicinal chemistry due to their ability to mimic the endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. This compound, with its multiple functional groups, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors
A significant application of this compound is as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Therefore, CDK inhibitors are a promising class of anti-cancer therapeutics.
The 2-amino-4-substituted pyrimidine core is a common feature in many potent CDK inhibitors. The amino group at the 2-position can be further functionalized to interact with the hinge region of the ATP-binding pocket of CDKs, a key interaction for potent inhibition. The carboxylic acid at the 5-position can be converted to an amide, which can form additional hydrogen bonds within the active site or serve as a point of attachment for various side chains to improve potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for the synthesis of CDK inhibitors from the title compound.
Experimental Protocols
General Protocol for Amide Coupling
The carboxylic acid functionality of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent and washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Classifications: Based on data for similar compounds, it may be classified as a skin irritant, eye irritant, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended, freezer storage at -20°C is ideal for long-term stability.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core, adorned with strategically placed functional groups, makes it an attractive starting material for the synthesis of bioactive molecules, most notably CDK inhibitors. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a solid foundation for its synthesis, characterization, and application by drawing upon established chemical principles and data from closely related analogs. As research into novel therapeutics continues, the utility of such well-functionalized heterocyclic intermediates is expected to grow.
References
initial studies on 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for nucleic acids and a vast array of therapeutic agents.[1] Within this critical class of heterocycles, this compound represents a highly versatile building block for drug discovery and agrochemical development. Its unique arrangement of functional groups—an amino group for hydrogen bonding, an ethylthio moiety for hydrophobic interactions and metabolic modulation, and a carboxylic acid for ionic interactions and polar contacts—makes it a privileged scaffold for designing targeted molecules.
This technical guide provides a comprehensive overview of this compound (CAS: 89853-87-2) for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, starting from its common ethyl ester precursor, elucidate its key physicochemical properties, and explore its established and potential biological activities. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its application as a lead structure in pharmaceutical and agrochemical research.
The Pyrimidine Core: A Foundation for Bioactivity
Pyrimidine and its derivatives are fundamental to life, most notably as components of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine ring a focal point of synthetic and medicinal chemistry. The scaffold's synthetic tractability allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2]
This compound and its derivatives are part of this esteemed chemical family. They serve as key intermediates in the synthesis of complex bioactive molecules, where the core structure can be modified to enhance biological activity and improve pharmacological profiles against diseases like cancer and various infections.[3]
Physicochemical Properties and Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid crystalline material, while its most common synthetic precursor is the ethyl ester, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.[3][4] The key properties of both compounds are summarized below for comparative analysis.
| Property | This compound | Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate |
| CAS Number | 89853-87-2[4] | 778-97-2[3][5] |
| Molecular Formula | C₇H₉N₃O₂S[4] | C₉H₁₃N₃O₂S[3][5] |
| Molecular Weight | 199.23 g/mol [4] | 227.29 g/mol [3][5] |
| Appearance | Solid[4] | White Crystalline Solid[3][6] |
| Purity | Typically ≥98%[4] | Typically ≥98% (HPLC)[3] |
| Melting Point | Not specified | 99-108 °C[3] |
| Storage Conditions | 2-8°C[7] | 0-8°C[3] |
Expert Insight: The transition from the ethyl ester to the carboxylic acid significantly alters the compound's polarity and acidity. This is a critical transformation, as the carboxylic acid group is often more effective for biological activity. It can act as a hydrogen bond donor/acceptor or, in its deprotonated carboxylate form, chelate metal ions in enzyme active sites, a binding mode unavailable to the ester.[8]
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via the hydrolysis of its ethyl ester, which itself is a valuable synthetic intermediate. The overall synthetic strategy leverages foundational principles of heterocyclic chemistry, such as the Pinner pyrimidine synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines.[5]
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Hydrolysis of Ethyl Ester
This protocol describes the conversion of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate to the target carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent like ethanol or a mixture of tetrahydrofuran (THF) and water.
-
Causality: Ethanol or THF/water is chosen for its ability to dissolve both the nonpolar ester starting material and the polar sodium hydroxide reagent, ensuring a homogenous reaction mixture.
-
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 - 2.0 eq) dropwise to the solution at room temperature. The reaction is typically stirred for 2-4 hours.
-
Causality: This is a base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Using a slight excess of NaOH ensures the reaction goes to completion.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stays closer to the baseline) indicates completion.
-
Causality: TLC provides a rapid and cost-effective method to validate that the starting material has been consumed before proceeding to the workup, preventing isolation of a mixed product.
-
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (ethanol or THF) under reduced pressure using a rotary evaporator.
-
Causality: Removing the organic solvent simplifies the subsequent aqueous workup and product isolation.
-
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate should form.
-
Causality: The product of the saponification is the sodium salt of the carboxylic acid (sodium carboxylate), which is water-soluble. Acidification protonates the carboxylate, forming the neutral carboxylic acid, which is significantly less soluble in water and thus precipitates out.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum.
-
Causality: Filtration is the standard method for isolating a solid product from a liquid. Washing with cold water minimizes loss of the desired product while removing residual salts like NaCl.
-
Biological Activity and Therapeutic Potential
The true value of this compound lies in its potential as a scaffold for developing new therapeutic and agricultural agents. Research has highlighted its utility as an intermediate for compounds with potential antiviral, anticancer, and antimicrobial activities.[3][5]
Caption: Potential applications derived from the core pyrimidine scaffold.
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical)
This protocol outlines a self-validating system to screen the compound for inhibitory activity against a target enzyme, for example, a bacterial enzyme essential for survival, like Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20).
-
Enzyme Stock: Prepare a concentrated stock solution of the purified target enzyme in assay buffer.
-
Substrate Stock: Prepare a concentrated stock of the enzyme's substrate in assay buffer.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to generate a dose-response curve.
-
Causality: Using concentrated stocks in DMSO allows for the addition of small volumes to the final assay, minimizing the final DMSO concentration (typically <1%) which can interfere with enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilution (or DMSO as a vehicle control) to appropriate wells.
-
Add 48 µL of the enzyme diluted in assay buffer to each well. Incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting competitive and non-competitive inhibitors.
-
Initiate the reaction by adding 50 µL of the substrate (at 2x final concentration) to all wells.
-
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable plate reader (e.g., measuring changes in absorbance or fluorescence).
-
Controls (Self-Validation System):
-
Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (vehicle) but no test compound. This defines the maximum enzyme activity.
-
Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known, potent inhibitor of the enzyme. This validates that the assay can detect inhibition.
-
Background Control: Wells containing substrate and buffer but no enzyme, to correct for any non-enzymatic signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Future Directions and Conclusion
This compound is more than a chemical intermediate; it is a launchpad for innovation in drug discovery and agrochemical science. Its established role in the synthesis of bioactive molecules provides a solid foundation for future research.
Future research should focus on:
-
Scaffold Derivatization: Systematic modification of the amino, ethylthio, and carboxylic acid groups to build structure-activity relationships (SAR) for specific biological targets.
-
Target Identification: Utilizing chemical proteomics and screening assays to identify novel protein targets for compounds derived from this scaffold.
-
Bioisosteric Replacement: Exploring replacements for the carboxylic acid or ethylthio groups to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [cymitquimica.com]
- 5. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. This compound [myskinrecipes.com]
- 8. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrimidine-5-Carboxylic Acids: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif that constitutes the core of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Within this vast chemical space, pyrimidine-5-carboxylic acids and their derivatives have emerged as a privileged class of compounds with diverse and potent pharmacological activities. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrimidine-5-carboxylic acids, culminating in their current applications in medicinal chemistry and drug development. We will explore the causal relationships behind synthetic strategies and delve into the structure-activity relationships that govern their therapeutic potential.
PART 1: The Genesis of Pyrimidine-5-Carboxylic Acids: A Historical Perspective
The story of pyrimidine-5-carboxylic acids is intrinsically linked to the discovery of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), a key intermediate in the biosynthesis of pyrimidine nucleotides.[3][4]
The Discovery of Orotic Acid: A Milestone in Biochemistry
First isolated from cow's milk, orotic acid was initially considered a vitamin and designated as vitamin B13.[5][6] Subsequent research, however, revealed its true identity as a crucial precursor in the de novo synthesis of pyrimidines in most living organisms.[4][5] This discovery laid the groundwork for understanding fundamental cellular processes and opened avenues for investigating the biological roles of related pyrimidine carboxylic acids.
The biosynthesis of orotic acid involves the enzymatic conversion of dihydroorotate by dihydroorotate dehydrogenase.[5] It then combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP), a direct precursor to uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides essential for DNA and RNA synthesis.[5]
Early Synthetic Endeavors and Structural Elucidation
The structural elucidation of orotic acid spurred chemists to develop synthetic routes to this and other novel pyrimidine-5-carboxylic acid derivatives. Early methods were often multi-step processes with modest yields. One of the foundational approaches involved the condensation of urea or thiourea with sodium oxalacetic acid ester.[7] While groundbreaking for its time, this method suffered from low yields.[7] Another early synthesis involved the oxidation of chloromethyl uracil, which was prepared from chloracetoacetyl chloride and urea.[7] These pioneering efforts, though not always efficient, were instrumental in providing the first synthetic samples of these compounds for biological evaluation and further chemical exploration.
A significant advancement in the synthesis of pyrimidine-5-carboxylic acids was reported in a 1942 publication in the Journal of the American Chemical Society. This work detailed methods for preparing derivatives of pyrimidine-5-carboxylic acid, highlighting the growing interest in this chemical class.[8]
PART 2: The Evolution of Synthetic Methodologies
As the importance of pyrimidine-5-carboxylic acids in medicinal chemistry grew, so did the demand for more efficient and versatile synthetic methods. This section details the progression of synthetic strategies, from classical condensation reactions to modern catalytic approaches.
Classical Approaches: Building the Pyrimidine Core
Traditional methods for constructing the pyrimidine ring generally involve the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.
The Biginelli Reaction: A Multicomponent Classic
While not directly yielding pyrimidine-5-carboxylic acids in its original form, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, has been adapted for the synthesis of various dihydropyrimidine derivatives.[2] Subsequent oxidation and functional group manipulations can then lead to the desired pyrimidine-5-carboxylic acid scaffold.
Synthesis from Malonates and Amidines
A more direct and widely used approach involves the condensation of substituted malonates with amidines. For instance, diethyl ethoxymethylene malonate can be reacted with thiourea in the presence of a base to form ethyl 2-thiouracil-5-carboxylate.[9] This intermediate can then be desulfurized to yield the corresponding uracil-5-carboxylic acid derivative.[9]
Modern Synthetic Innovations
The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, have driven the development of more sophisticated and efficient synthetic routes.
Catalysis-Driven Syntheses
The use of catalysts has revolutionized the synthesis of pyrimidine derivatives. For example, cerium(IV) ammonium nitrate (CAN) has been employed as an environmentally friendly catalyst for the one-pot synthesis of pyrimidine derivatives in water.[10]
Homolytic Alkoxycarbonylation: The Minisci Reaction
A notable modern approach is the Minisci reaction, which involves the homolytic addition of a carbonyl radical to a heteroaromatic base. This method has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters from inexpensive 5-halopyrimidines.[11] This reaction offers a direct and regioselective route to functionalized pyrimidines that are otherwise difficult to access.[11]
A Representative Synthetic Protocol: Synthesis of Ethyl 2-Substituted-Pyrimidine-5-Carboxylates
This protocol is based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[12][13]
Objective: To synthesize a 2-substituted pyrimidine-5-carboxylic ester via the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Appropriate amidinium salt (e.g., acetamidinium chloride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous THF dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
The resulting precipitate is the sodium salt, which can be isolated by filtration or used in situ.
-
-
Condensation with Amidinium Salt:
-
To a suspension of the prepared sodium salt in an appropriate solvent, add the desired amidinium salt.
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
PART 3: Therapeutic Landscape and Future Directions
The versatility of the pyrimidine-5-carboxylic acid scaffold has led to its incorporation into a wide array of therapeutic agents.[14] The carboxylic acid functional group provides a key interaction point with biological targets and also serves as a handle for further chemical modification.
Diverse Biological Activities
Derivatives of pyrimidine-5-carboxylic acid have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Many pyrimidine derivatives are utilized in cancer therapy, often acting as inhibitors of key enzymes in nucleotide metabolism or protein kinases.[1] For example, novel pyrimidine-5-carbonitrile compounds have been developed as potent EGFR tyrosine kinase inhibitors.[1]
-
Antiviral: The pyrimidine core is central to several antiviral drugs, including those used to treat HIV.[2]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties.[13] For instance, pyrimidine-5-carboxamide derivatives have been discovered as novel salt-inducible kinase (SIK) inhibitors for the treatment of inflammatory bowel disease (IBD).[15]
-
Antimicrobial: The pyrimidine scaffold is also found in various antibacterial and antifungal agents.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine-5-carboxylic acid derivatives can be finely tuned by modifying the substituents on the pyrimidine ring.
| Position | Substituent Effect on Activity | Example Target Class |
| C2 | Modulation of steric and electronic properties can significantly impact target binding. | Kinases, Dihydrofolate Reductase |
| C4 | Introduction of amino or substituted amino groups often enhances interactions with the target protein. | Kinases, Transporters |
| C5 | The carboxylic acid is a key pharmacophoric feature, often involved in hydrogen bonding or salt bridge formation. Esterification or amidation can modulate pharmacokinetic properties. | Various Enzymes and Receptors |
| C6 | Substitution at this position can influence the overall conformation of the molecule and provide additional binding interactions. | Various Enzymes |
Future Perspectives
The rich history and proven therapeutic potential of pyrimidine-5-carboxylic acids ensure their continued importance in drug discovery. Future research will likely focus on:
-
Novel Scaffolds: The development of new synthetic methodologies will enable the exploration of novel and more complex pyrimidine-5-carboxylic acid-based scaffolds.
-
Targeted Therapies: A deeper understanding of disease biology will facilitate the design of highly selective inhibitors for specific molecular targets.
-
PROTACs and Molecular Glues: The pyrimidine-5-carboxylic acid moiety could serve as a versatile component in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, opening up new therapeutic modalities.
Conclusion
From the initial discovery of orotic acid to the development of sophisticated synthetic methods and their application in modern drug discovery, the journey of pyrimidine-5-carboxylic acids has been one of continuous innovation. Their inherent biological relevance and chemical tractability have solidified their position as a cornerstone of medicinal chemistry. As our understanding of molecular and cellular biology deepens, the potential for discovering new and life-saving drugs based on this remarkable scaffold remains immense.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orotic acid - Wikipedia [en.wikipedia.org]
- 6. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]
- 7. US4062847A - Process for preparing orotic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. chemimpex.com [chemimpex.com]
- 15. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Guide to the Electronic Structure of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid and its Implications for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (AEPCA). The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the electronic properties of AEPCA is paramount for the rational design of novel drugs with enhanced efficacy and specificity. This document serves as a resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step computational protocol for such an analysis. We delve into Density Functional Theory (DFT) to explore Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors. The insights gleaned from these theoretical studies are then contextualized within the drug discovery pipeline, from elucidating structure-activity relationships to guiding lead optimization.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The pyrimidine ring system is a key structural component in various biologically active molecules, including antiviral and anticancer agents[1]. This compound (CAS 89853-87-2) and its derivatives are part of this important class of molecules[2]. The ethyl ester of AEPCA, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (CAS 778-97-2), is a known versatile intermediate in the synthesis of a range of bioactive compounds[1][3]. Given its role as a precursor to potentially therapeutic agents, a detailed understanding of the electronic structure of the core acid, AEPCA, is crucial for predicting its reactivity, stability, and potential interactions with biological targets[3].
Theoretical and computational chemistry provide powerful tools to elucidate the electronic properties of molecules, offering insights that are often difficult to obtain through experimental methods alone. This guide outlines a systematic approach to computationally characterize the electronic structure of AEPCA. The primary objectives are:
-
To provide a solid theoretical foundation for the computational methods used in electronic structure analysis.
-
To present a detailed, step-by-step protocol for performing these calculations.
-
To demonstrate how to interpret the results to gain meaningful insights into the molecule's chemical behavior.
-
To connect these theoretical findings to practical applications in drug discovery and development.
By the end of this guide, the reader will have a clear understanding of how to conduct and interpret a theoretical study on the electronic structure of AEPCA, and how to leverage this knowledge for the rational design of new pyrimidine-based therapeutics.
Part 1: Theoretical Framework for Electronic Structure Analysis
A thorough understanding of a molecule's electronic structure is fundamental to predicting its chemical behavior. In this section, we will discuss the key theoretical concepts that form the basis of our computational investigation of AEPCA.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is one of the most popular and versatile methods available in computational chemistry[4]. The main idea behind DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for a good balance between accuracy and computational cost, making it an ideal choice for studying medium-sized organic molecules like AEPCA[5]. A common and reliable implementation of DFT for organic molecules involves the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p), which has been shown to provide accurate geometries and electronic properties for a wide range of compounds[6].
Frontier Molecular Orbitals (HOMO & LUMO)
Within the framework of molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals[7]. These orbitals are critical in defining the reactivity of a molecule.
-
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
-
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This energy gap is a crucial parameter for determining a molecule's stability and reactivity[7][8]. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates high reactivity and lower stability[7][8]. In drug design, the HOMO-LUMO gap can provide insights into how a molecule might interact with a biological target, with the optimal gap representing a balance between stability and reactivity[9][10].
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how molecules interact[11][12][13]. The MEP at a given point in space around a molecule represents the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) on a positive point charge. It provides a visual representation of the charge distribution and is typically mapped onto the molecule's surface[12].
MEP maps are color-coded to indicate different regions of electrostatic potential[14]:
-
Red: Regions of negative electrostatic potential, which are electron-rich and are favorable sites for electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms.
-
Blue: Regions of positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.
-
Green: Regions of neutral or near-zero potential.
For drug design, MEP maps are instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between a ligand and its protein target[11][15].
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These are based on Koopmans' theorem, which states that the ionization potential can be approximated by the negative of the HOMO energy, and the electron affinity can be approximated by the negative of the LUMO energy.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, representing the ease of charge transfer. |
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding how structural modifications can influence a molecule's electronic properties.
Part 2: Computational Methodology: A Step-by-Step Protocol
This section provides a detailed workflow for conducting a theoretical study on the electronic structure of AEPCA.
Caption: Workflow for theoretical electronic structure analysis.
Experimental Protocol: Step-by-Step Methodology
-
Molecular Modeling:
-
Objective: To create an initial 3D structure of this compound.
-
Procedure:
-
Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D structure of AEPCA.
-
Convert the 2D structure to a 3D structure.
-
Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure for quantum mechanical calculations.
-
Save the coordinates in a suitable format (e.g., .xyz or .mol).
-
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the AEPCA molecule.
-
Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d,p) basis set. This level of theory is widely used and provides a good balance of accuracy and computational cost for organic molecules[4][6][5].
-
Procedure:
-
Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the geometry optimization task.
-
Define the level of theory: B3LYP/6-31G(d,p).
-
Run the calculation. The output will be the optimized coordinates of the molecule at its minimum energy geometry.
-
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.
-
Procedure:
-
Using the optimized geometry from the previous step, set up a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Run the calculation.
-
Verify that there are no imaginary frequencies in the output. The presence of imaginary frequencies would indicate a saddle point rather than a minimum.
-
-
-
Calculation of Electronic Properties:
-
Objective: To calculate the electronic properties of the optimized AEPCA molecule.
-
Procedure:
-
Using the confirmed optimized geometry, perform a single-point energy calculation. This calculation does not change the geometry but provides detailed information about the electronic structure.
-
From the output of this calculation, you can extract:
-
The energies of all molecular orbitals, including the HOMO and LUMO.
-
The data required to generate the Molecular Electrostatic Potential (MEP) surface.
-
-
Use visualization software to plot the HOMO and LUMO isosurfaces and the MEP map.
-
-
Part 3: Analysis and Interpretation of Results
This section outlines how to analyze and interpret the data obtained from the computational protocol described in Part 2.
Optimized Molecular Structure
The first step in the analysis is to examine the optimized geometry of AEPCA. Key bond lengths and angles should be tabulated and compared with standard values for similar functional groups to ensure the optimized structure is chemically reasonable.
Table 1: Predicted Geometrical Parameters of AEPCA (Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a real study.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-O | 1.35 Å | |
| C-N (amino) | 1.36 Å | |
| C-S | 1.78 Å | |
| Bond Angle | O=C-O | 124.5° |
| C-N-C (ring) | 118.0° |
Frontier Molecular Orbital Analysis
The energies of the HOMO and LUMO, and the resulting energy gap, are critical for understanding the molecule's electronic behavior.
Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for AEPCA (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.20 |
| ΔE (HOMO-LUMO Gap) | 5.30 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
A HOMO energy of -6.50 eV suggests that AEPCA has a moderate ability to donate electrons. The HOMO-LUMO gap of 5.30 eV indicates good kinetic stability[8]. Visualizing the distribution of the HOMO and LUMO provides further insight. The HOMO is likely to be localized on the electron-rich pyrimidine ring and the amino and ethylthio groups, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid group and the pyrimidine ring, suggesting these are the regions that can accept electrons.
Caption: Relationship between FMOs and reactivity descriptors.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual guide to the regions of a molecule that are electron-rich or electron-poor. For AEPCA, the MEP map would likely show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. These are the most likely sites for hydrogen bond donation and interaction with positive charges.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. These are potential hydrogen bond donor sites.
This information is invaluable for predicting how AEPCA might orient itself in the active site of a protein, guiding the design of derivatives with improved binding interactions.
Part 4: Implications for Drug Discovery and Development
The theoretical analysis of AEPCA's electronic structure has direct and significant implications for the drug discovery process.
Structure-Activity Relationship (SAR) Insights
By understanding the electronic properties of the parent AEPCA molecule, we can make informed predictions about how structural modifications will affect its biological activity. For example:
-
Adding electron-donating groups to the pyrimidine ring would be expected to raise the HOMO energy, potentially increasing the molecule's ability to participate in certain charge-transfer interactions.
-
Adding electron-withdrawing groups would lower the LUMO energy, making the molecule a better electron acceptor.
These computational predictions can help prioritize which derivatives to synthesize and test, saving time and resources.
Target Interaction Prediction
The MEP map is a powerful tool for predicting how AEPCA and its derivatives will interact with a biological target. By identifying the electron-rich and electron-poor regions, we can hypothesize about potential hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. This knowledge can be used to design molecules with complementary electrostatic properties to the target, thereby enhancing binding affinity and specificity[11].
Lead Optimization
In the lead optimization phase of drug discovery, the goal is to refine the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The computational methods described in this guide can be used to screen virtual libraries of AEPCA derivatives, predicting their electronic properties and potential for biological activity before they are synthesized. This in silico screening can significantly accelerate the drug development process.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical study of the electronic structure of this compound. By employing Density Functional Theory, we can gain deep insights into the molecule's frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors. This knowledge is not merely academic; it has profound practical implications for the rational design of novel therapeutics. The methodologies and interpretative frameworks presented herein empower researchers to make more informed decisions in the complex and challenging process of drug discovery, ultimately paving the way for the development of more effective and safer medicines based on the versatile pyrimidine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [cymitquimica.com]
- 3. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 4. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 12. MEP [cup.uni-muenchen.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyrimidine Core
In the landscape of contemporary drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount. 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid is a quintessential example of a high-value synthetic intermediate. Its rigid pyrimidine core is decorated with three distinct and orthogonally reactive functional groups: a nucleophilic C4-amino group, a C5-carboxylic acid amenable to diverse coupling reactions, and a C2-ethylthio moiety that modulates electronic properties and offers a potential site for further modification.
This unique arrangement makes it a versatile scaffold for constructing complex molecular architectures. Derivatives of this core are integral to the synthesis of a wide range of biologically active agents, including potential antiviral and anticancer therapeutics.[1] The presence of the sulfur-containing ethylthio group is particularly noteworthy, as it can enhance pharmacological profiles through improved binding interactions or metabolic stability.[1] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this building block, complete with field-proven protocols and mechanistic insights.
Physicochemical Properties and Handling
A foundational understanding of the physical properties and proper handling of this compound is essential for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 89853-87-2 | [2][3] |
| Molecular Formula | C₇H₉N₃O₂S | [2][3] |
| Molecular Weight | 199.23 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Storage | Store at 2-8°C, sealed in a dry environment. For long-term storage, freezer conditions (-20°C) are recommended. | [2][4] |
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the differential reactivity of its three primary functional groups. A strategic approach to its use involves leveraging this reactivity to build molecular complexity in a controlled, stepwise manner.
Caption: Synthetic pathways originating from the core building block.
-
The Carboxylic Acid (C5): This is the most common site for initial derivatization, primarily through the formation of amide and ester linkages. Activation of the carboxyl group is necessary to overcome the competing acid-base reaction with amines and facilitate coupling.[5]
-
The Amino Group (C4): As a nucleophile, this group can participate in a variety of reactions, including acylation, alkylation, and condensation with electrophiles like aldehydes or ketones.[6] This allows for the introduction of diverse side chains.
-
The Ethylthio Group (C2): While more stable, this group is not inert. It can be oxidized to the corresponding sulfoxide or sulfone to fine-tune the electronic nature of the pyrimidine ring. In more advanced synthetic strategies, it can serve as a leaving group for nucleophilic aromatic substitution, enabling the introduction of other functionalities at the C2 position.
Key Synthetic Transformations & Protocols
Protocol 1: Synthesis of Amide Derivatives via HATU-Mediated Coupling
Amide bond formation is arguably the most critical reaction in medicinal chemistry.[7][8] For a substrate like this compound, coupling reagents that ensure high efficiency and minimize side reactions are preferred. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent choice due to its high reactivity and ability to suppress racemization, which is particularly useful when coupling with chiral amines.[8][9]
Causality Behind Experimental Choices:
-
HATU: This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[5]
-
DIPEA: N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid proton, ensuring the amine coupling partner remains in its free, nucleophilic state.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and reagents, facilitating the reaction while not interfering with the reactive intermediates.
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by the desired amine (1.2 equivalents).
-
Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Fischer Esterification for the Synthesis of Ester Derivatives
The synthesis of the corresponding ester, for example, the ethyl ester, is a straightforward transformation that can be valuable for modifying solubility or for use as an intermediate where the carboxylic acid is temporarily protected.[6]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent (or in large excess) drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
Step-by-Step Methodology:
-
Setup: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., absolute ethanol, used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops) to the suspension.
-
Heating: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
Advanced Synthetic Applications: Building Fused Heterocyclic Systems
The strategic placement of the amino and carboxylate groups on the pyrimidine ring makes this building block an ideal precursor for constructing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[10] A common strategy involves converting the carboxylic acid to an amide and then performing a cyclization reaction that engages the C4-amino group.
This typically involves a multi-step sequence where the carboxylic acid is first coupled with an amino-containing fragment, followed by a base- or acid-catalyzed intramolecular cyclization to form the second pyrimidine ring. The specific conditions for these annulation reactions are highly dependent on the nature of the substituents and the desired final product.
Conclusion
This compound stands out as a robust and versatile building block for synthetic chemistry. Its utility is defined by the presence of multiple, differentially reactive functional groups that allow for the systematic and controlled construction of complex molecules. The protocols detailed herein for amide and ester formation provide reliable and reproducible methods for its derivatization, opening the door to a vast chemical space for exploration in pharmaceutical and agrochemical research. By understanding the causality behind the chosen reagents and conditions, researchers can effectively harness the full synthetic potential of this powerful intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 89853-87-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
Application Notes & Protocols: Characterizing 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid in Enzyme Inhibition Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid as a potential enzyme inhibitor. Recognizing the pyrimidine scaffold as a cornerstone in medicinal chemistry, we hypothesize that this compound targets Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This guide details the scientific rationale, step-by-step experimental protocols for determining inhibitory potency (IC₅₀) and mechanism of action, and guidelines for data analysis and interpretation.
Introduction: Scientific Rationale and a Hypothesis-Driven Approach
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents that function by inhibiting key enzymes.[3] Compounds bearing this moiety have been successfully developed as inhibitors of kinases, metabolic enzymes, and other targets of therapeutic relevance. This compound (herein referred to as "the compound") possesses structural features—specifically the pyrimidine ring and a carboxylic acid group at position 5—that suggest a strong potential for interaction with nucleotide-binding or processing enzymes.
A primary and highly plausible target for pyrimidine analogs is Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a mitochondrial flavin-dependent enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5] This pathway is essential for the synthesis of DNA and RNA precursors.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for oncology and autoimmune diseases.[2][4] Structure-activity relationship studies have established that a carboxylic acid group on the pyrimidine ring is a critical feature for significant DHODH inhibition.[3]
Therefore, this guide is structured around a central hypothesis: This compound acts as an inhibitor of human Dihydroorotate Dehydrogenase (hDHODH). The following protocols are designed to rigorously test this hypothesis, determine the compound's inhibitory potency, and elucidate its kinetic mechanism of action.
Principle of the DHODH Enzymatic Assay
The activity of hDHODH can be measured using a robust and reliable spectrophotometric assay.[6][7][8] The assay couples the oxidation of the physiological substrate, L-dihydroorotic acid (DHO), to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[4][9] DHODH transfers electrons from DHO to its cofactor, flavin mononucleotide (FMN), and subsequently to Coenzyme Q10 (CoQ₁₀), which in this assay reduces DCIP. The oxidized form of DCIP is blue, while its reduced form is colorless. The rate of DHODH activity is therefore directly proportional to the rate of decrease in absorbance of DCIP at 600-650 nm.[8][10]
Figure 1. Principle of the colorimetric DHODH inhibition assay.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | Major Chemical Supplier | Prepare a 10-50 mM stock solution in 100% DMSO. |
| Recombinant Human DHODH (hDHODH) | Commercial Vendor | Use a truncated form lacking the N-terminal transmembrane domain for solubility. Ensure high purity (>95%). |
| Brequinar Sodium Salt | Major Chemical Supplier | Positive control inhibitor. Prepare a 10 mM stock in DMSO. Brequinar is a potent hDHODH inhibitor with a reported IC₅₀ of ~10-20 nM.[7][11] |
| L-Dihydroorotic acid (DHO) | Major Chemical Supplier | Substrate. Prepare a 100 mM stock solution in DMSO. |
| Coenzyme Q₁₀ (Ubiquinone-10) | Major Chemical Supplier | Electron carrier. Prepare a 10 mM stock solution in DMSO. |
| 2,6-dichloroindophenol (DCIP) | Major Chemical Supplier | Colorimetric indicator. Prepare a 2.5 mM stock solution fresh in Assay Buffer. Protect from light. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Major Chemical Supplier | Solvent for compounds. |
| Assay Buffer | - | 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Filter sterilize. |
| 96-well, clear, flat-bottom microplates | Laboratory Supplier | For spectrophotometric readings. |
| Microplate Spectrophotometer | - | Capable of kinetic readings at 600 nm. |
Experimental Protocols
Protocol 1: Determination of IC₅₀ Value
This protocol is designed to determine the concentration of the compound required to inhibit 50% of hDHODH activity.
Figure 2. Experimental workflow for IC₅₀ determination.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 1 mM. Also prepare a similar dilution series for the positive control, Brequinar (starting at 10 µM).
-
Plate Setup: To a 96-well plate, add 2 µL of each compound dilution. For controls, add 2 µL of DMSO (100% activity control) and 2 µL of the highest Brequinar concentration (0% activity/background control).
-
Enzyme Addition: Dilute the recombinant hDHODH stock in Assay Buffer to a final working concentration (e.g., 5-10 nM). Add 178 µL of this diluted enzyme solution to each well containing the compound/DMSO.
-
Pre-incubation: Gently mix the plate and incubate at room temperature (25°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6][8]
-
Reaction Initiation: During the incubation, prepare a 10X Reaction Mix in Assay Buffer containing DHO, CoQ₁₀, and DCIP. The final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 50 µM CoQ₁₀, and 120 µM DCIP.[6]
-
Kinetic Measurement: Initiate the enzymatic reaction by adding 20 µL of the 10X Reaction Mix to all wells. Immediately place the plate in a spectrophotometer and begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[6]
Protocol 2: Determining the Mechanism of Inhibition (MOA)
This protocol determines how the compound inhibits the enzyme by varying the concentrations of both the inhibitor and one of the substrates (DHO or CoQ₁₀).
Step-by-Step Procedure:
-
Assay Setup: The assay is set up similarly to the IC₅₀ determination. However, instead of a wide range of inhibitor concentrations, use a fixed set of 4-5 concentrations around the determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Substrate Titration: For each fixed inhibitor concentration, perform a titration of one substrate while keeping the other constant.
-
Varying DHO: Use a range of DHO concentrations (e.g., 10 µM to 500 µM) while keeping the concentration of CoQ₁₀ fixed at a saturating level (e.g., 100 µM).
-
Varying CoQ₁₀: Use a range of CoQ₁₀ concentrations (e.g., 5 µM to 100 µM) while keeping the concentration of DHO fixed at its Michaelis constant (Kₘ) or a saturating level (e.g., 200 µM).
-
-
Data Collection: Measure the initial reaction rates (velocities) for each combination of inhibitor and substrate concentration as described in Protocol 1.
Data Analysis and Interpretation
IC₅₀ Calculation
-
Calculate Initial Rates: For each well, determine the initial reaction rate by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Normalize Data: Convert the rates into percentage inhibition using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (RateDMSO - Ratebackground))
-
Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[9]
Example Data Presentation:
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Reference Control |
| This compound | hDHODH | DCIP Reduction | (Experimental Value) | - |
| Brequinar | hDHODH | DCIP Reduction | ~10-20 | [7][11] |
| A77 1726 (Teriflunomide) | hDHODH | DCIP Reduction | ~1100 | [11] |
| Leflunomide (Prodrug) | hDHODH | DCIP Reduction | >100,000 | [7][12] |
Mechanism of Action (MOA) Analysis
The data from Protocol 2 should be transformed and plotted using a Lineweaver-Burk (double reciprocal) plot , where 1/Velocity is plotted against 1/[Substrate].[13][14] The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition.[15][16]
-
Competitive Inhibition: Lines intersect on the Y-axis. The apparent Kₘ increases, while Vₘₐₓ remains unchanged.[15]
-
Non-competitive Inhibition: Lines intersect on the X-axis. The apparent Kₘ is unchanged, while Vₘₐₓ decreases.[16]
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.[15][16]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ are altered.[17]
Many known DHODH inhibitors, such as Brequinar, are competitive with respect to the co-substrate ubiquinone (CoQ₁₀) and uncompetitive with respect to DHO.[18][19] Therefore, it is critical to perform the kinetic analysis against both substrates to fully characterize the compound's MOA.
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the results, the following controls and validation steps are mandatory:
-
Positive Control: Consistently including Brequinar validates that the assay is performing correctly and is sensitive to known inhibitors.
-
DMSO Control: The final concentration of DMSO in all wells must be constant (typically ≤1%) to avoid solvent-induced artifacts.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay.
-
Uridine Rescue Assay (Cell-based): To confirm that the compound's effect in a cellular context is due to DHODH inhibition, a rescue experiment can be performed. The cytotoxic or anti-proliferative effects of a true DHODH inhibitor should be reversed by the addition of exogenous uridine to the cell culture medium, as this bypasses the de novo synthesis pathway.[6]
Conclusion
This application note provides a robust, hypothesis-driven framework for the characterization of this compound as a potential inhibitor of human DHODH. By following the detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can generate high-quality, reliable data to evaluate its therapeutic potential. The principles and methods described herein are foundational for the preclinical assessment of novel enzyme inhibitors in drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. Khan Academy [khanacademy.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrimido[4,5-d]pyrimidines
Abstract
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system renowned for its diverse and significant biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This structural motif is a cornerstone in medicinal chemistry, driving the development of novel therapeutic agents.[3] This document provides a comprehensive guide for the synthesis of this important scaffold, commencing from the versatile starting material, 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. We present a detailed experimental protocol, elucidate the underlying reaction mechanism, and offer expert insights into critical experimental parameters and potential optimizations.
Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Core
Fused pyrimidine systems are of considerable interest in pharmaceutical development. Among them, the pyrimido[4,5-d]pyrimidine core is particularly noteworthy. Its structural analogy to purines allows it to interact with a wide range of biological targets, often by acting as a kinase inhibitor or an antagonist for cell receptors.[1][2] The ability to readily synthesize and functionalize this scaffold is therefore of paramount importance for drug discovery programs.
The selected starting material, this compound, or its corresponding ethyl ester, serves as an ideal precursor.[4][5][6] The molecule contains the necessary functionalities—an amino group and a carboxylic acid at adjacent positions (C4 and C5)—poised for cyclization to form the second pyrimidine ring. The 2-(ethylthio) group offers an additional handle for subsequent chemical modifications, further enhancing the scaffold's utility. This guide details a robust and reproducible method for the crucial cyclization step.
Reaction Mechanism: Annulation of the Second Pyrimidine Ring
The core of the synthesis involves an intramolecular cyclocondensation reaction. The 4-amino group and the 5-carboxylic acid function of the starting pyrimidine react with a "C1 synthon" — a reagent that provides a single carbon atom — to form the second six-membered ring.
A common and effective C1 synthon is formamide (HCONH₂), which can also serve as a high-boiling solvent. The mechanism proceeds as follows:
-
Amidine Formation: At elevated temperatures, the 4-amino group of the pyrimidine nucleophilically attacks the carbonyl carbon of formamide. This is followed by dehydration to form an N-formyl intermediate or a subsequent formamidine derivative.
-
Intramolecular Cyclization: The nitrogen of the newly formed amidine attacks the electrophilic carbonyl carbon of the carboxylic acid at the C5 position.
-
Dehydration/Aromatization: The resulting tetrahedral intermediate undergoes dehydration to yield the final, stable pyrimido[4,5-d]pyrimidine ring system.
Alternatively, reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be employed, often under milder conditions, to generate a reactive dimethylaminomethyleneamino intermediate which then cyclizes upon heating.[2]
Caption: General mechanism for formamide-mediated cyclization.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-(Ethylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one, a representative example of the target scaffold.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | 213.25 | 89853-87-2 | Starting material. Can be synthesized from its ethyl ester via hydrolysis.[4] |
| Formamide | 45.04 | 75-12-7 | Reagent grade, ≥99.5%. Serves as both C1 source and solvent. |
| Deionized Water | 18.02 | 7732-18-5 | For work-up. |
| Ethanol | 46.07 | 64-17-5 | For washing and recrystallization. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (4.26 g, 20.0 mmol).
-
Add formamide (40 mL).
-
Place a magnetic stir bar in the flask and equip it with a reflux condenser.
-
-
Reaction Execution:
-
Heat the stirred mixture to a gentle reflux (approximately 190-200 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The product spot should appear at a higher Rf than the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.
-
A precipitate will form. Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove residual formamide and impurities.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven at 60 °C overnight.
-
For higher purity, the product can be recrystallized from ethanol or a dimethylformamide (DMF)/water mixture.
-
The final product, 2-(Ethylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one, should be obtained as a white to off-white solid.
-
Characterize the product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
-
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Scientific Insights & Troubleshooting
Rationale for Experimental Choices
-
Choice of Reagent: Formamide is a highly effective and economical choice that acts as both the C1 carbon source and a polar, high-boiling solvent capable of dissolving the starting material and facilitating the high-temperature condensation.
-
Temperature Control: The reaction temperature is a critical parameter. Temperatures below 180 °C may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures (>210 °C) can lead to decomposition and reduced yields.
-
Work-up Strategy: Pouring the reaction mixture into water is an effective method for precipitating the organic product while the highly polar formamide solvent remains in the aqueous phase. Washing with cold ethanol helps remove any remaining formamide without significantly dissolving the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reaction temperature was too low. | Ensure the mixture reaches a steady reflux of at least 190 °C. |
| Reaction time was insufficient. | Extend the reaction time and monitor closely by TLC. | |
| Starting material is of poor quality. | Verify the purity of the starting this compound. | |
| Product is Dark/Oily | Reaction temperature was too high, causing decomposition. | Reduce the heating mantle temperature to maintain a gentle, controlled reflux. |
| Insufficient washing during work-up. | Ensure thorough washing with cold water and ethanol to remove colored impurities. | |
| Multiple Spots on TLC | Incomplete reaction or side reactions. | Consider optimizing temperature and time. If side products persist, purification by column chromatography may be necessary. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold from this compound. By explaining the underlying mechanism and offering practical insights, this guide serves as a reliable resource for researchers in organic synthesis and medicinal chemistry. The described methodology is robust and can be adapted for the synthesis of a diverse library of substituted pyrimido[4,5-d]pyrimidines, paving the way for the discovery of new bioactive compounds.[1][7][8]
References
- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 89853-87-2|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assay protocol for 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid derivatives
An In-Depth Guide to the In Vitro Evaluation of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Derivatives
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust in vitro assays for derivatives of this compound. Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this specific scaffold are recognized as valuable intermediates in the synthesis of novel bioactive molecules, particularly in oncology and infectious disease research.[2][3] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
The journey of a novel compound from the bench to potential clinical application begins with a rigorous in vitro assessment. Cell-based assays are indispensable in this early phase, offering a biologically relevant environment to evaluate a compound's efficacy and potential toxicity before committing to more complex and costly animal studies.[4][5] This document outlines a logical progression of assays, starting with broad cytotoxicity screening to determine general cellular tolerance, followed by more focused assays to investigate specific enzymatic targets and mechanistic pathways.
References
Application of the Pinner Reaction for the Synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid: An In-depth Technical Guide
Introduction: Strategic Importance of Substituted Pyrimidines and the Pinner Synthesis
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. Among these, 4-amino-2-(alkylthio)pyrimidine-5-carboxylic acid derivatives are of significant interest as key intermediates in the synthesis of antivirals and anticancer agents.[1] The strategic introduction of the amino, ethylthio, and carboxylic acid moieties at specific positions on the pyrimidine ring is crucial for their pharmacological profile.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, leveraging a Pinner-type pyrimidine synthesis. While the classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester, the Pinner pyrimidine synthesis is a related and powerful method for constructing the pyrimidine ring itself.[2][3] This is achieved through the condensation of an amidine with a β-keto ester or a similar 1,3-dicarbonyl compound.[3]
Herein, we will detail a robust two-step synthetic strategy:
-
Pinner Pyrimidine Synthesis: The condensation of S-ethylisothiourea with diethyl ethoxymethylenemalonate (DEEM) to form ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. This step efficiently constructs the desired pyrimidine core with the required substituents at positions 2, 4, and 5.
-
Saponification: The subsequent hydrolysis of the ethyl ester to yield the final target molecule, this compound.
This guide is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the critical "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.
Mechanistic Insights: The Chemistry Behind the Pinner Pyrimidine Synthesis
The Pinner pyrimidine synthesis is a powerful cyclocondensation reaction.[4] Understanding its mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The synthesis of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate proceeds through a series of well-defined steps:
-
Formation of the Free Amidine: The reaction is typically initiated with the salt of S-ethylisothiourea (e.g., hydroiodide or hydrobromide).[5] A base, such as sodium ethoxide, is used to deprotonate the amidinium salt, generating the free S-ethylisothiourea. This uncharged form is a more potent nucleophile, ready to participate in the subsequent reaction.
-
Nucleophilic Attack: The highly electrophilic β-carbon of diethyl ethoxymethylenemalonate (DEEM) is susceptible to nucleophilic attack. One of the amino groups of S-ethylisothiourea attacks this carbon, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.
-
Intramolecular Cyclization: The newly formed enamine intermediate then undergoes an intramolecular cyclization. The second amino group of the isothiourea moiety attacks one of the ester carbonyl carbons. This step is often the rate-determining step and is facilitated by the favorable six-membered ring transition state.
-
Aromatization: The resulting cyclic intermediate undergoes a series of proton transfers and elimination of an ethanol molecule to achieve an energetically favorable aromatic pyrimidine ring system. This final step drives the reaction to completion.
The choice of DEEM as the 1,3-dicarbonyl component is strategic. The ethoxymethylene group provides a highly reactive electrophilic site, and the two ester groups are relatively stable under the reaction conditions, allowing for the isolation of the pyrimidine-5-carboxylate.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This protocol details the Pinner pyrimidine synthesis to construct the core heterocyclic structure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| S-Ethylisothiourea hydroiodide | 232.08 | 23.2 g | 0.10 | Prepare in advance or purchase commercially. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.6 g | 0.10 | Use freshly distilled or high-purity commercial grade. |
| Sodium Ethoxide (NaOEt) | 68.05 | 6.8 g | 0.10 | Prepare fresh from sodium metal and absolute ethanol or use a commercial solution. Handle with care under anhydrous conditions. |
| Absolute Ethanol (EtOH) | 46.07 | 200 mL | - | Anhydrous, <0.005% water. |
| Diethyl Ether | 74.12 | As needed | - | For washing. |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, add 200 mL of absolute ethanol.
-
Sodium Ethoxide Preparation (if not using commercial solution): Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces to the absolute ethanol with stirring under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide. The solution will warm up during this process. Allow the solution to cool to room temperature.
-
Addition of S-Ethylisothiourea: To the freshly prepared sodium ethoxide solution, add 23.2 g (0.10 mol) of S-ethylisothiourea hydroiodide in one portion with vigorous stirring. Stir the resulting suspension for 30 minutes at room temperature to ensure the formation of the free base.
-
Addition of DEEM: Slowly add 21.6 g (0.10 mol) of diethyl ethoxymethylenemalonate to the reaction mixture dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of cold water and stir for 30 minutes. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash the filter cake with two portions of 50 mL of cold water, followed by two portions of 30 mL of cold diethyl ether.
-
-
Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate as a white crystalline solid.[6] Dry the product in a vacuum oven at 40-50 °C.
Expected Yield: 75-85% Melting Point: 104-106 °C[6]
Part 2: Hydrolysis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate to this compound
This protocol describes the saponification of the ethyl ester to the final carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate | 227.29 | 22.7 g | 0.10 | From Part 1. |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 | |
| Water (H₂O) | 18.02 | 100 mL | - | Deionized. |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (37%) or 2M solution. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of water.
-
Addition of Ester: Add 22.7 g (0.10 mol) of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate to the sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain reflux for 2-3 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid or a 2M HCl solution with vigorous stirring. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
-
Purification: The crude product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture to afford pure this compound as a solid. Dry the product under vacuum.
Expected Yield: 80-90% Physicochemical Properties: Solid with a molecular weight of 199.23 g/mol .[3]
Visualizing the Workflow
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target molecule.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and characterization of the final product.
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals during both the Pinner synthesis and the hydrolysis steps allows for real-time monitoring of the reaction progress. This ensures that the reaction is driven to completion and helps in identifying any potential side products.
-
Intermediate Characterization: The isolated intermediate, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, has a well-defined melting point (104-106 °C).[6] Verifying this physical property provides a crucial checkpoint for the success of the first step before proceeding to the hydrolysis.
-
Final Product Analysis: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The obtained data should be compared with literature values or expected spectral patterns.
By following these validation steps, researchers can have a high degree of confidence in the identity and quality of the synthesized compound.
Conclusion
The Pinner pyrimidine synthesis offers an efficient and reliable method for the construction of the this compound scaffold. The two-step process, involving a cyclocondensation followed by saponification, provides good overall yields. The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers in the field of medicinal chemistry to synthesize this valuable intermediate with high purity and reproducibility. The principles outlined here can also be adapted for the synthesis of other substituted pyrimidine derivatives, further highlighting the versatility of the Pinner pyrimidine synthesis in drug discovery and development.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemical modification of the carboxylic acid group on 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. This pyrimidine derivative is a valuable building block in medicinal chemistry, and its derivatization is a key step in the synthesis of a wide range of biologically active molecules, including potential antiviral and anticancer agents.[1] The protocols outlined below address the primary challenge of achieving chemoselective derivatization of the carboxylic acid in the presence of the nucleophilic 4-amino group and the potentially reactive 2-ethylthio group.
Introduction to the Chemistry of this compound
This compound possesses three distinct functional groups: a carboxylic acid, an aromatic amino group, and an ethylthio ether. The successful and selective derivatization of the carboxylic acid is paramount for its use as a synthetic intermediate. The primary amino group at the 4-position is nucleophilic and can compete with external nucleophiles in reactions targeting the carboxylic acid, leading to undesired side products such as N-acylation. The ethylthio group is generally less reactive but can be susceptible to oxidation under harsh conditions. Therefore, the choice of reagents and reaction conditions is critical to ensure high yields of the desired carboxylic acid derivative.
This guide explores three primary derivatization strategies:
-
Esterification: The conversion of the carboxylic acid to an ester.
-
Amidation: The formation of an amide bond with a primary or secondary amine.
-
Acid Chloride Formation: The conversion of the carboxylic acid to a more reactive acid chloride intermediate.
For each strategy, detailed protocols are provided, along with insights into the rationale behind the chosen methodology.
Visualization of Derivatization Pathways
Caption: General derivatization pathways for this compound.
Protocol 1: Esterification
Esterification is a common method for modifying carboxylic acids to increase their lipophilicity, alter their biological activity, or to protect the carboxylic acid group during subsequent synthetic steps.
Method 1A: Fischer-Speier Esterification
This classical method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[2][3][4]
Rationale: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] While the 4-amino group can also be protonated, this reduces its nucleophilicity, thereby minimizing the risk of N-acylation.
Workflow for Fischer-Speier Esterification:
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol (for Ethyl Ester Synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous ethanol (20-30 mL per gram of starting material).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (TsOH, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.[1]
| Parameter | Condition |
| Solvent | Anhydrous Ethanol |
| Catalyst | H₂SO₄ or TsOH |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-12 hours |
| Expected Yield | 70-90% |
Method 1B: Esterification using Diazomethane
For the synthesis of methyl esters, diazomethane offers a mild and high-yielding alternative. The reaction proceeds rapidly at room temperature without the need for an acid catalyst.[5][6][7]
Rationale: Diazomethane is a potent methylating agent. The carboxylic acid protonates diazomethane to form a methyldiazonium cation, which is an excellent leaving group (N₂). The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction.[5][6] The mildness of this method is advantageous as it avoids potential side reactions with the amino group.
Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions.
Detailed Step-by-Step Protocol (for Methyl Ester Synthesis):
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a commercially available kit or a standard literature procedure.
-
Reaction: Dissolve this compound (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C. To this solution, add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude methyl ester.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.
| Parameter | Condition |
| Reagent | Diazomethane in Diethyl Ether |
| Solvent | Methanol/Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | < 1 hour |
| Expected Yield | >95% |
Protocol 2: Amidation
The formation of amides from the carboxylic acid is a crucial transformation in drug discovery, as the amide bond is a key feature of many pharmaceuticals. This can be achieved using a variety of coupling reagents that activate the carboxylic acid.
Method 2A: Amidation using Peptide Coupling Reagents
Peptide coupling reagents are widely used for the formation of amide bonds under mild conditions, which is essential to avoid racemization in peptide synthesis and to tolerate sensitive functional groups.[8][9][10] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are commonly employed.
Rationale: These reagents react with the carboxylic acid to form a highly reactive activated intermediate (e.g., an active ester), which is then readily attacked by the amine to form the amide bond.[8][9] The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.
Chemoselectivity Consideration: The 4-amino group of the pyrimidine ring is nucleophilic and can potentially react with the activated carboxylic acid intermediate, leading to oligomerization. To mitigate this, a strategic choice of coupling reagent and reaction conditions is necessary. Using a less reactive coupling reagent or performing the reaction at a lower temperature can enhance selectivity. Alternatively, protection of the 4-amino group may be considered for challenging substrates.
Workflow for Amidation with Coupling Reagents:
Caption: Workflow for Amidation with Coupling Reagents.
Detailed Step-by-Step Protocol (using HATU):
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired amine (1.1-1.2 eq), and HATU (1.1-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a non-nucleophilic base like DIPEA (2.0-3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
| Parameter | Condition |
| Coupling Reagent | HATU |
| Base | DIPEA or TEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Expected Yield | 60-85% |
Protocol 3: Acid Chloride Formation
Conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate that can be readily converted to a variety of derivatives, including esters and amides. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.[11][12]
Rationale: These reagents react with the carboxylic acid to form a highly reactive acyl chlorosulfite or acyl oxalyl chloride intermediate, which then collapses to the acid chloride with the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl), driving the reaction to completion.[12]
Chemoselectivity Consideration: The conditions for acid chloride formation can be harsh and may lead to side reactions with the amino group. The use of milder conditions, such as oxalyl chloride with a catalytic amount of DMF at low temperatures, is generally preferred over neat, refluxing thionyl chloride.
Workflow for Acid Chloride Formation and Subsequent Derivatization:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. jocpr.com [jocpr.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrimidine-5-carboxylic acid | C5H5N3O2 | CID 1201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site within the kinase domain, thereby modulating cellular signaling pathways implicated in a myriad of diseases, most notably cancer.[3][4] The strategic functionalization of the pyrimidine ring is paramount in achieving both high potency and selectivity for the target kinase. This guide focuses on the versatile building block, 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid , and its application in the synthesis of a promising class of kinase inhibitors. The presence of an amino group at the C4 position, a thioether at C2, and a carboxylic acid at C5 offers multiple reactive handles for synthetic diversification, enabling the exploration of extensive chemical space to optimize pharmacological properties.
The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif, crucial for anchoring the inhibitor to the kinase. The ethylthio group at the C2 position can be retained or readily displaced by various nucleophiles, allowing for the introduction of moieties that can interact with the solvent-exposed region of the active site, thereby enhancing potency and selectivity.[5] The carboxylic acid at the C5 position is a key functional group for generating pyrimidine-5-carboxamides, a class of compounds that has demonstrated significant inhibitory activity against several kinases, including Spleen Tyrosine Kinase (Syk).[5][6]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that guide the design of these potent molecules.
Core Synthetic Strategy: From Pyrimidine Precursor to Potent Inhibitor
The overarching synthetic strategy for utilizing this compound revolves around a few key transformations. The primary focus is the formation of a pyrimidine-5-carboxamide linkage, which has been shown to be crucial for the biological activity of this class of inhibitors.[5][6] The general synthetic workflow is depicted below:
References
- 1. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Roadmap for the Development of Antiviral Agents from 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4] These nitrogen-containing heterocyclic compounds are fundamental components of nucleic acids and have been successfully leveraged to create drugs targeting a multitude of diseases, including viral infections.[4][5][6] The starting molecule, 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, presents a versatile template for the synthesis of novel antiviral agents.[7][8] Its structure features multiple reactive sites—the C4-amino group, the C5-carboxylic acid, and the C2-ethylthio group—that can be systematically modified to explore the chemical space and establish a robust Structure-Activity Relationship (SAR).
This guide provides a comprehensive, multi-part roadmap for researchers, scientists, and drug development professionals. It outlines a logical, field-proven workflow from the initial synthesis of a focused compound library to the foundational steps of preclinical evaluation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Lead Generation: Synthesis of a Focused Chemical Library
The primary goal of this phase is to generate a diverse set of analogs of the parent compound, this compound, to probe the SAR. Modifications should target the primary functional groups.
Causality: Diversification is critical. Modifying the carboxylic acid to amides or esters explores changes in hydrogen bonding capacity and polarity. Altering the amino group can influence base-pairing interactions or protein binding. Modifications at the ethylthio position can probe steric and electronic effects in potential binding pockets.[2][9]
Protocol 1.1: Amide Synthesis via Carboxylic Acid Activation
This protocol details the synthesis of a variety of amides from the C5-carboxylic acid, a common and effective way to modulate molecular properties.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
A diverse panel of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Acid Chloride Formation: Suspend 1 equivalent of this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Add a catalytic drop of DMF.
-
Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used immediately in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: The In Vitro Antiviral Screening Cascade
A tiered screening approach is essential for efficiently identifying promising antiviral candidates while minimizing resource expenditure. The cascade filters compounds based on initial activity, cytotoxicity, and potency.
Caption: High-level workflow for antiviral drug discovery.
Protocol 2.1: Primary Screening - Cytopathic Effect (CPE) Reduction Assay
This assay rapidly identifies compounds that protect host cells from virus-induced death.[10][11][12][13]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)[11][14]
-
Challenge virus stock with a known titer
-
Complete cell culture medium
-
Test compounds dissolved in DMSO (stock solution)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Addition: The next day, inspect the monolayer. Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Viral Infection: Add a predetermined amount of virus [Multiplicity of Infection (MOI) of ~0.05] to all wells except the "cells only" control.[12]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 72-96 hours, or until the "virus only" control wells show 90-100% CPE (e.g., cell rounding, detachment).[12]
-
Staining: Gently wash the wells with PBS. Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain with Crystal Violet solution for 20 minutes.
-
Wash the plate thoroughly with water to remove excess stain and allow it to dry.
-
Quantification: Solubilize the stain by adding methanol or a suitable solvent. Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of CPE reduction compared to the "virus only" control. A significant reduction indicates potential antiviral activity.
Protocol 2.2: Parallel Cytotoxicity - MTT Assay
It is crucial to run a cytotoxicity assay in parallel on uninfected cells to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.[14][15][16]
Materials:
-
Same host cell line as the CPE assay
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells as described in Protocol 2.1.
-
Compound Addition: The next day, add serial dilutions of the test compounds to the wells (in parallel to the CPE plate but without adding the virus). Include "cells only" (no compound) controls.
-
Incubation: Incubate for the same duration as the CPE assay (72-96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Quantification: Mix gently and read the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Compounds showing high cytotoxicity at the screening concentration should be flagged.
Hit Confirmation and Dose-Response Analysis
"Hits" from the primary screen (i.e., compounds showing significant CPE reduction and low cytotoxicity) must be confirmed. This involves generating full dose-response curves to determine two key values:
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of the host cells.
These values are derived by running the CPE and MTT assays, respectively, with a wider range of compound concentrations (e.g., 8-10 point, two-fold serial dilutions). The data is then plotted, and a non-linear regression analysis is used to calculate the EC₅₀ and CC₅₀ values.
Data Presentation:
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Parent | >100 | >100 | - |
| Derivative 1 | 5.2 | >100 | >19.2 |
| Derivative 2 | 15.8 | 85.3 | 5.4 |
| Derivative 3 | >100 | >100 | - |
| Positive Control | 0.8 | 95.0 | 118.8 |
Selectivity Index (SI): The SI is a critical metric for prioritizing compounds. It is calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. Compounds with an SI > 10 are generally considered promising for further investigation.
Part 3: Mechanism of Action (MoA) Elucidation
For promising candidates with a high SI, understanding how they inhibit the virus is the next crucial step. The Time-of-Addition (ToA) assay is a powerful tool for this purpose.[18][19][20]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Protocol 3.1: Time-of-Addition (ToA) Assay
This assay helps pinpoint which stage of the viral replication cycle is inhibited by the compound.[18][21] The principle is to add the compound at different time points relative to the initial infection of the cells.[19][20]
Materials:
-
Synchronized infection system (high-titer virus stock)
-
Host cells, 24- or 48-well plates
-
Promising hit compound and known control inhibitors (e.g., an entry inhibitor, a replication inhibitor, a late-stage inhibitor)
-
Method for quantifying viral output (e.g., qPCR for viral RNA, plaque assay for infectious particles)
Procedure:
-
Cell Seeding: Plate host cells to achieve a confluent monolayer.
-
Synchronized Infection: Pre-chill the plate and cells at 4°C. Adsorb a high MOI of virus to the cells for 1 hour at 4°C. This allows attachment but prevents entry. This is time point T= -1h.
-
Initiate Infection: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed culture medium to the wells and transfer the plate to a 37°C incubator. This is time point T=0.
-
Time-Course Addition: At various time points after T=0 (e.g., 0h, 1h, 2h, 4h, 6h, 8h), add the test compound and control inhibitors to designated wells.[19]
-
Harvest: At a late time point when a single replication cycle is complete (e.g., 24 hours), harvest the cell supernatant or cell lysate.
-
Quantification: Measure the viral yield in each well using a suitable method like qPCR.
-
Analysis: Plot the viral yield against the time of compound addition.
-
If a compound loses its effectiveness only when added at early time points, it likely targets an early event like entry or uncoating .
-
If the compound remains effective even when added several hours post-infection, it likely targets a middle event like genome replication or protein synthesis .
-
If the compound is effective even when added very late, it may target a late event like virion assembly or egress .
-
By comparing the profile of the test compound to known inhibitors, a hypothesis about its mechanism of action can be formulated, guiding further, more specific enzymatic or molecular assays.[18]
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from screening the initial library is now used to guide the synthesis of a second generation of more potent and selective compounds.[4][9][22][23]
Causality: SAR analysis identifies the chemical features that are essential for activity (the pharmacophore) and those that can be modified to improve properties.[2][24] For example, if all active compounds from Part 1 were amides with an aromatic ring, the next library should explore different substitutions on that aromatic ring to enhance potency or reduce toxicity.
Logical Progression:
-
Analyze Data: Collate the EC₅₀ and CC₅₀ data for all synthesized derivatives.
-
Identify Trends: Look for correlations. Does activity increase with a specific type of amide? Is there a size limitation for the substituent on the amino group? Does changing the ethylthio group to a methylthio or propylthio group affect the SI?
-
Formulate Hypotheses: Based on the trends, propose new structural modifications that are predicted to improve the SI. For instance, "Adding an electron-withdrawing group at the para-position of the benzylamide will increase potency."
-
Design & Synthesize: Design the next small, focused library of compounds to test these hypotheses.
-
Iterate: Run the new compounds through the screening cascade (Part 2). This iterative cycle of design, synthesis, and testing is the core of lead optimization and is repeated to refine the lead compound until it meets the target product profile (e.g., SI > 100, good solubility).[24]
This comprehensive, iterative approach provides a robust framework for the systematic development of novel antiviral agents from the promising this compound scaffold.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. wjarr.com [wjarr.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. youtube.com [youtube.com]
- 7. chemimpex.com [chemimpex.com]
- 8. FCKeditor - Resources Browser [diarydirectory.com]
- 9. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pblassaysci.com [pblassaysci.com]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 15. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 19. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid for the Synthesis of Novel Anticancer Agents
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrimidine ring system is a foundational scaffold in medicinal chemistry, integral to the structure of DNA and RNA and, consequently, a prime target for therapeutic intervention, particularly in oncology.[1][2] Its inherent ability to form crucial hydrogen bonds with protein kinase hinge regions has made it a privileged structure in the design of kinase inhibitors.[2] Among the diverse pyrimidine-based precursors, 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid stands out as a versatile and strategically important starting material for the synthesis of a new generation of potent anticancer compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this precursor in the synthesis of novel anticancer agents, with a focus on kinase inhibitors. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.
The core structure of this compound offers three key points for diversification: the C5-carboxylic acid, the C4-amino group, and the C2-ethylthio group. The carboxylic acid moiety is particularly amenable to modification, most commonly through amide bond formation, allowing for the introduction of a wide array of substituents to probe the active sites of target proteins.[3] The ethylthio group can also be modified, for instance, through oxidation to the corresponding sulfone, which can alter the electronic properties and binding interactions of the molecule.
This guide will focus on the synthesis of N-aryl-4-amino-2-(ethylthio)pyrimidine-5-carboxamides, a class of compounds that has shown promise as potent inhibitors of various protein kinases implicated in cancer progression.
Synthetic Strategy: From Precursor to Potent Kinase Inhibitor
The primary synthetic transformation to be explored is the formation of an amide bond between the carboxylic acid of the precursor and a selected aniline derivative. This reaction is a cornerstone of medicinal chemistry, and several robust methods are available for its execution.[3][4] The choice of coupling reagent and reaction conditions is critical to ensure high yield and purity, especially when dealing with electronically diverse or sterically hindered anilines.
Core Reaction: Amide Coupling
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. Common strategies involve the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to minimize side reactions and improve yields. Another highly effective class of reagents is the uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are particularly useful for coupling challenging substrates.
Below is a generalized workflow for the synthesis of N-aryl-4-amino-2-(ethylthio)pyrimidine-5-carboxamides.
Caption: General workflow for the synthesis of N-aryl-4-amino-2-(ethylthio)pyrimidine-5-carboxamides.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-4-amino-2-(ethylthio)pyrimidine-5-carboxamide
This protocol details the synthesis of a representative N-aryl-4-amino-2-(ethylthio)pyrimidine-5-carboxamide.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(3-chloro-4-fluorophenyl)-4-amino-2-(ethylthio)pyrimidine-5-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| 3-Chloro-4-fluoroaniline | 1.1 | Amine coupling partner |
| EDC | 1.2 | Carboxylic acid activating agent |
| HOBt | 1.2 | Coupling additive to suppress side reactions |
| DIPEA | 2.0 | Organic base to neutralize HCl byproduct |
| Anhydrous DMF | - | Reaction solvent |
Biological Evaluation: Assessing Anticancer Activity
Once synthesized, the novel N-aryl-4-amino-2-(ethylthio)pyrimidine-5-carboxamide derivatives should be evaluated for their anticancer activity. A standard initial screening involves assessing their cytotoxicity against a panel of cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized pyrimidine derivatives
-
Positive control (e.g., Doxorubicin)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in the complete cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Cell Line | Cancer Type | Example IC₅₀ Data (Hypothetical) |
| MCF-7 | Breast Cancer | Compound A: 5.2 µM |
| HCT-116 | Colon Cancer | Compound A: 8.7 µM |
| A549 | Lung Cancer | Compound A: 12.1 µM |
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Derivatives of the 4-aminopyrimidine scaffold are known to target various protein kinases that are crucial for cancer cell proliferation and survival.[2][5] A prominent target for this class of compounds is the Aurora kinase family, which plays a critical role in the regulation of mitosis.[5] Inhibition of Aurora kinases can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.
Caption: Simplified signaling pathway illustrating the role of Aurora kinases in mitosis and their inhibition by pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-aryl substituent of the 4-amino-2-(ethylthio)pyrimidine-5-carboxamide scaffold can provide valuable insights into the structure-activity relationship (SAR). For instance, the nature and position of substituents on the aniline ring can significantly impact the inhibitory potency and selectivity of the compounds against different kinases.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aniline ring can modulate the electronic properties of the molecule and its ability to interact with the target kinase.
-
Steric Effects: The size and position of substituents can influence the binding orientation of the inhibitor within the ATP-binding pocket of the kinase.
-
Hydrogen Bonding: Substituents capable of forming additional hydrogen bonds with the kinase can enhance binding affinity and potency.
A focused library of analogs should be synthesized to systematically explore these effects and identify the optimal substitution patterns for potent and selective kinase inhibition.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel anticancer compounds. The straightforward and efficient amide coupling with a diverse range of anilines allows for the rapid generation of compound libraries for biological screening. The resulting N-aryl-4-amino-2-(ethylthio)pyrimidine-5-carboxamides have demonstrated significant potential as kinase inhibitors, particularly targeting key regulators of the cell cycle like Aurora kinases.
Future work should focus on expanding the library of derivatives to further refine the SAR and improve potency and selectivity. In addition to targeting Aurora kinases, these compounds could be screened against a broader panel of kinases to identify new therapeutic targets. Promising lead compounds should be subjected to further preclinical evaluation, including in vivo efficacy studies in animal models of cancer. The continued exploration of this privileged scaffold holds great promise for the development of the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common problems encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Overview of Synthetic Strategy
The synthesis of this compound typically proceeds through a multi-step pathway, often starting from precursors that are assembled to form the core pyrimidine ring. A common route involves the initial synthesis of an ester derivative, such as ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, which is then hydrolyzed to the final carboxylic acid. Key challenges in this process include ensuring correct regioselectivity, managing functional group compatibility, and optimizing reaction conditions to maximize yield and purity.[1]
Below is a generalized workflow for the synthesis, highlighting critical stages where issues often arise.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions: Pyrimidine Ring Formation
Q1: My cyclocondensation reaction to form the initial pyrimidine ring is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the initial cyclocondensation step are a common hurdle. The primary causes often relate to suboptimal reaction conditions, reagent quality, and the presence of moisture.
-
Causality: The formation of the pyrimidine ring is a delicate equilibrium-driven process. The presence of water can hydrolyze starting materials or intermediates, while incorrect stoichiometry can lead to the formation of side products. The choice of base and solvent is also critical in promoting the desired reaction pathway.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. If your reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: Carefully control the molar ratios of your starting materials. A slight excess of one reagent may be beneficial, but large excesses can lead to side reactions.
-
Screen Solvents and Bases: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and yield. Consider screening a range of conditions. Common solvents include ethanol, dioxane, and DMF, while bases like sodium ethoxide or potassium carbonate are often employed.
-
Temperature and Reaction Time: These parameters are crucial. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature. Prolonged reaction times or excessive heat can lead to decomposition.
-
Q2: I am observing the formation of an unexpected isomer during the pyrimidine synthesis. How can I improve the regioselectivity?
A2: Achieving the correct regioselectivity, particularly ensuring the ethylthio group is at the C2 position, is a known challenge.[1] The formation of other thio-derivatives can occur if the reactivity of the precursors is not precisely controlled.
-
Causality: The regioselectivity is determined by the relative reactivity of the different electrophilic and nucleophilic sites on the reacting molecules. For instance, in reactions involving amidines, competing pathways can lead to substitution at different positions on the pyrimidine ring.[1]
-
Troubleshooting Steps:
-
Choice of Precursors: The structure of your starting materials will heavily influence the regiochemical outcome. Protecting groups may be necessary to block reactive sites and direct the reaction to the desired position.
-
Reaction Conditions: Temperature and the choice of catalyst or base can alter the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.
-
Step-wise Synthesis: In some cases, a step-wise approach where functional groups are introduced sequentially can provide better control over regioselectivity compared to a one-pot reaction.
-
Frequently Asked Questions: Functional Group Introduction
Q3: During the introduction of the amino group at the C4 position, I am getting a significant amount of the 4-hydroxy byproduct. How can I minimize this?
A3: The formation of a 4-hydroxy byproduct is typically due to the presence of water in the reaction mixture when using a 4-chloro precursor. The chloropyrimidine intermediate is susceptible to hydrolysis.
-
Causality: The C4 position of a 4-chloropyrimidine is highly electrophilic and reactive towards nucleophiles. While the intended reaction is with an amine source (e.g., ammonia), water can also act as a nucleophile, leading to the formation of the corresponding 4-hydroxypyrimidine.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all solvents, reagents, and glassware are scrupulously dried. Reactions should be conducted under an inert atmosphere.
-
Amine Source and Concentration: Using a large excess of the aminating agent can help to outcompete the residual water. Anhydrous ammonia gas or a solution of ammonia in an organic solvent (e.g., dioxane) is preferable to aqueous ammonia.
-
Temperature Control: While heating may be necessary to drive the amination, excessive temperatures can also promote hydrolysis. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Q4: I am having difficulty introducing the ethylthio group at the C2 position. What are some effective methods?
A4: The introduction of the ethylthio group is generally achieved through nucleophilic substitution using an appropriate thiol derivative.
-
Causality: This reaction typically involves the displacement of a leaving group (e.g., a halogen or another thio-group) at the C2 position by the ethylthiolate anion. The efficiency of this reaction depends on the nature of the leaving group and the reaction conditions.
-
Recommended Protocol:
-
Starting Material: A common precursor is a 2-mercaptopyrimidine or a 2-halopyrimidine derivative.
-
Reagents: Use ethanethiol in the presence of a base (e.g., sodium hydroxide or sodium ethoxide) to generate the ethylthiolate nucleophile in situ.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be effective in promoting the SNAr reaction.
-
Procedure:
-
Dissolve the pyrimidine precursor in the chosen solvent.
-
Add the base, followed by the slow addition of ethanethiol at a controlled temperature (often room temperature or slightly elevated).
-
Monitor the reaction by TLC or HPLC until completion.
-
Work-up typically involves quenching with water and extracting the product into an organic solvent.
-
-
Frequently Asked Questions: Ester Hydrolysis
Q5: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete, or I am seeing decomposition of my product. What are the best conditions for this step?
A5: The hydrolysis of the ester group at the C5 position must be performed under carefully controlled conditions to avoid side reactions, such as hydrolysis of the amino group or decomposition of the pyrimidine ring.[1]
-
Causality: The ester group is susceptible to both acidic and basic hydrolysis. However, strongly acidic or basic conditions can also affect other functional groups in the molecule. The amino group at C4 can be sensitive, and the pyrimidine ring itself can be unstable under harsh conditions.
-
Troubleshooting & Optimization:
| Condition | Potential Issue | Recommended Solution |
| Strong Base (e.g., high conc. NaOH/KOH) | Ring opening or other decomposition pathways. | Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water. This often provides a cleaner reaction at room temperature. |
| High Temperature | Increased rate of side reactions and decomposition. | Perform the hydrolysis at room temperature or even at 0-5 °C if the reaction is sufficiently fast. Monitor the reaction closely to avoid prolonged reaction times. |
| Incomplete Reaction | Insufficient base or reaction time. | Ensure at least one equivalent of base is used. If the reaction stalls, a slight excess can be added. Allow sufficient time for the reaction to go to completion, monitoring by TLC/HPLC. |
| Acidic Hydrolysis | Generally not recommended due to potential side reactions with the amino group. | Basic hydrolysis is the preferred method for this substrate. |
-
Self-Validating Protocol for Hydrolysis:
-
Dissolve the ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a 1M aqueous solution of LiOH (1.1 equivalents) dropwise.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC every 30 minutes.
-
Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Caption: Troubleshooting logic for the hydrolysis of the ethyl ester.
III. References
-
Smolecule. (n.d.). Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Derivatization of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Introduction
Welcome to the technical support center for 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS No: 89853-87-2). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development, frequently utilized as a scaffold for synthesizing a wide range of bioactive molecules, including kinase inhibitors and other therapeutic agents.[1][2] Its structure features three key functional groups: a carboxylic acid, a primary aromatic amine, and an ethylthio group. The primary focus of derivatization is typically the carboxylic acid moiety, allowing for the introduction of diverse functionalities through amide bond formation or esterification.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during the derivatization of this versatile molecule. We will explore the causality behind experimental choices, offering field-proven insights to optimize reaction conditions, maximize yields, and ensure the purity of your target compounds.
Diagram: General Derivatization Workflow
Caption: General workflow for derivatizing this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the derivatization of this compound, primarily focusing on amide bond formation.
Category 1: Reaction Failure & Low Yield
Question: My amide coupling reaction has a very low yield or failed to proceed. What are the common causes?
Low yield is a frequent challenge in pyrimidine synthesis.[3] The causes can range from reagent quality to the inherent reactivity of the substrate.
Answer: Several factors can contribute to low conversion. Let's break them down systematically.
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive intermediate (like an active ester or acyl halide) before it can efficiently react with an amine.[4]
-
Insight & Solution: Standard carbodiimide activators like EDC (or DCC) can be slow or inefficient on their own. They are often used with additives like HOBt or HOAt to form a more reactive activated ester and suppress side reactions. For a potentially electron-deficient system like this pyrimidine, a stronger uronium-based coupling agent such as HATU or HBTU is highly recommended. These reagents often provide faster reaction times and higher yields.[5] Always use freshly opened, high-purity coupling agents.
-
-
Poor Solubility of Starting Material: The title compound is a solid with limited solubility in many common organic solvents like DCM or THF.[1] If the starting material does not fully dissolve, the reaction will be heterogeneous and inefficient.
-
Insight & Solution: Use polar aprotic solvents such as DMF , DMSO , or NMP . Gentle heating (40-50 °C) can aid dissolution, but ensure your coupling agents and substrates are stable at that temperature. If solubility remains an issue even in these solvents, consider adding a co-solvent, but be mindful of potential reactivity.[6]
-
-
Incorrect Stoichiometry or Base: The stoichiometry of the coupling agent, amine, and base is critical.
-
Insight & Solution: A non-nucleophilic organic base like DIPEA or N-Methylmorpholine (NMM) is essential to neutralize the acid formed during the reaction and to deprotonate the amine salt if it's used as a hydrochloride or TFA salt. A common starting point is:
-
Carboxylic Acid: 1.0 eq
-
Amine: 1.1 - 1.2 eq
-
Coupling Agent (e.g., HATU): 1.1 - 1.2 eq
-
Base (e.g., DIPEA): 2.0 - 3.0 eq
-
-
Excess base can sometimes cause epimerization in chiral substrates or decomposition of sensitive functional groups.
-
-
Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and consume the coupling agent.
-
Insight & Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[3]
-
Diagram: Troubleshooting Low Yield in Amide Coupling
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Category 2: Side Reactions & Purity
Question: I am observing significant side products. What is the likely cause?
Answer: The primary cause of side products is the presence of the nucleophilic 4-amino group, which can compete with your desired amine or alcohol nucleophile.
-
Intermolecular Amide Coupling (Dimerization): The 4-amino group of one molecule can attack the activated carboxylic acid of another, leading to the formation of a dimer. This is especially problematic if the external nucleophile is sterically hindered or has low nucleophilicity.[7]
-
Insight & Solution: The most robust solution is to temporarily protect the 4-amino group.[8] A tert-Butoxycarbonyl (Boc) group is an excellent choice as it is easily introduced and can be removed under acidic conditions that are unlikely to affect the newly formed amide bond.[9] See Protocol 2 for a general protection procedure.
-
Alternative Strategy: If you wish to avoid a protection/deprotection sequence, you can try inverse addition: add a pre-activated solution of the carboxylic acid (acid + coupling agent + base, stirred for 5-10 minutes) slowly to a solution of the nucleophilic amine. This keeps the concentration of the activated intermediate low, minimizing self-reaction.
-
-
Reaction with Coupling Agents: Some coupling agents or their byproducts can react with the substrate. For example, the dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove.
-
Insight & Solution: Use coupling agents that produce water-soluble byproducts, such as EDC (forms a soluble urea) or HATU (byproducts are generally soluble in aqueous acid). This simplifies purification significantly.[3]
-
Question: How can I effectively purify my final product?
Answer: Purification can be challenging if the product and impurities have similar physicochemical properties.[3]
-
Column Chromatography: This is the most common method.
-
Insight & Solution: Pyrimidine derivatives often require polar solvent systems. A gradient of Ethyl Acetate in Hexanes may not be sufficient. Consider switching to a more polar system like DCM/Methanol . Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel for basic compounds.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Insight & Solution: Experiment with various solvent systems. Good options for pyrimidine derivatives often include Ethanol, Isopropanol, or Acetonitrile. Slow cooling or vapor diffusion can yield high-quality crystals.
-
-
Acid-Base Extraction: This technique is useful for removing neutral or basic impurities from your acidic starting material or acidic impurities from your final (often neutral or basic) product.[10]
-
Insight & Solution: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like Ethyl Acetate. Wash with a mild acid (e.g., 1M HCl) to remove excess basic reagents (like DIPEA) and then with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.
-
Experimental Protocols & Data
Table 1: Recommended Amide Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (For Hindered/Difficult Substrates) | Rationale |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting Reagent |
| Amine | 1.2 eq | 1.5 eq | Pushes equilibrium towards product formation. |
| Coupling Agent | EDC (1.2 eq) + HOBt (1.2 eq) | HATU (1.2 eq) | HATU is a more potent activator, suitable for challenging couplings.[5] |
| Base | DIPEA (2.5 eq) | DIPEA (3.0 eq) | Neutralizes acids and deprotonates amine salts. |
| Solvent | Anhydrous DMF | Anhydrous DMF or NMP | Ensures solubility of the starting material. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Minimizes side reactions and degradation. |
| Reaction Time | 4 - 16 hours | 2 - 8 hours | Monitor by TLC or LC-MS for completion. |
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To an oven-dried round-bottom flask under a Nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Addition of Reagents: Add the desired amine (1.2 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 1-2 hours using LC-MS or TLC. The reaction is typically complete within 2-8 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a DCM/Methanol gradient) to yield the desired amide.
Protocol 2: Boc-Protection of the 4-Amino Group
-
Preparation: Suspend this compound (1.0 eq) in a mixture of Dioxane and Water (e.g., 2:1 ratio).
-
Addition of Base: Add Sodium Hydroxide (2.5 eq) and stir until the solid dissolves.
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise or as a solution in Dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Concentrate the mixture to remove the Dioxane. Dilute with water and wash with ether to remove any unreacted Boc₂O.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The protected product should precipitate. If it doesn't, extract with Ethyl Acetate.
-
Drying: Collect the solid by filtration or dry the organic extracts over Na₂SO₄ and concentrate to yield the N-Boc protected acid, which can be used directly in coupling reactions.
Analytical Methods for Reaction Monitoring
Effective and timely reaction monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess reaction progress. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM). Visualize spots under UV light (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for unambiguous monitoring. It provides confirmation of the product's molecular weight and can help identify side products. A rapid 5-10 minute gradient method is usually sufficient.[11][12] High-resolution mass spectrometry can provide precise mass data to confirm the elemental composition.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my final product, this compound, lower than expected after hydrolysis of the ethyl ester?
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The conversion of the ethyl ester to the carboxylic acid may not have gone to completion. This can be influenced by reaction time, temperature, and the concentration of the base or acid used for hydrolysis.
-
Causality: Saponification (base-catalyzed hydrolysis) is a common method for this conversion. The reaction is an equilibrium process, and insufficient reaction time or a suboptimal concentration of the hydrolyzing agent can lead to a mixture of the starting ester and the desired carboxylic acid, complicating purification and reducing the isolated yield.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the progress of the hydrolysis reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting ethyl ester.[1][2]
-
Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time.
-
Increased Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to byproduct formation (see Q2).
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the hydrolyzing agent (e.g., NaOH or KOH) is used. An excess is often employed to drive the reaction to completion.
-
-
-
Product Precipitation and Isolation: The sodium or potassium salt of the carboxylic acid formed during basic hydrolysis might be soluble in the reaction mixture. Improper pH adjustment during the workup can lead to incomplete precipitation of the final product.
-
Causality: The free carboxylic acid is typically less soluble in aqueous media than its corresponding carboxylate salt. To isolate the product, the reaction mixture needs to be acidified to protonate the carboxylate.
-
Troubleshooting Protocol:
-
Careful Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add a mineral acid (e.g., HCl) with vigorous stirring until the pH is acidic (typically pH 3-4).
-
Monitoring Precipitation: Observe for the formation of a precipitate. If no precipitate forms, it might indicate that the product is more soluble than anticipated or that the concentration is too low. In such cases, extraction with an organic solvent may be necessary.
-
-
-
Degradation of the Starting Material or Product: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions.
-
Causality: Strong acidic or basic conditions, coupled with high temperatures, can lead to ring-opening or other decomposition pathways.
-
Troubleshooting Protocol:
-
Milder Conditions: Employ milder hydrolysis conditions, such as using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.
-
Temperature Control: Maintain a controlled temperature throughout the reaction.
-
-
Q2: I'm observing an unexpected peak in my NMR/LC-MS analysis of the final product. What could this byproduct be?
Common Byproducts and Their Identification:
-
Decarboxylated Product (4-Amino-2-(ethylthio)pyrimidine): The carboxylic acid group at the 5-position can be lost as carbon dioxide, especially upon heating.[3]
-
Causality: Pyrimidine-5-carboxylic acids can undergo decarboxylation, a reaction that is often facilitated by heat. The stability of the resulting carbanion intermediate influences the ease of this reaction.
-
Identification:
-
¹H NMR: Disappearance of the carboxylic acid proton signal (typically >10 ppm) and a characteristic signal for the new proton at the 5-position.
-
LC-MS: A mass peak corresponding to the loss of 44 Da (CO₂) from the parent molecule.
-
-
Prevention:
-
Avoid excessive heating during the final stages of the reaction and during purification.
-
Perform the reaction and workup at or below room temperature if possible.
-
-
-
Unreacted Starting Material (Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate): As mentioned in Q1, incomplete hydrolysis is a common issue.
-
Identification:
-
¹H NMR: Presence of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm).
-
LC-MS: A mass peak corresponding to the ethyl ester.[4]
-
-
-
Side Products from S-Ethylisothiourea: If the synthesis of the pyrimidine ring involves the use of S-ethylisothiourea, impurities from this starting material or its degradation can be carried through.
-
Causality: S-alkylisothioureas can degrade under harsh basic conditions to yield thiols and other side products.
-
Identification:
-
GC-MS of volatiles: Detection of ethanethiol (a pungent odor is a strong indicator).
-
LC-MS: Presence of unexpected sulfur-containing compounds.
-
-
Prevention:
-
Use high-purity S-ethylisothiourea.
-
Employ milder reaction conditions during the pyrimidine ring formation.
-
-
Byproduct Identification Summary
| Byproduct | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key LC-MS Signature |
| This compound (Product) | 199.23 | ~7.5-8.5 (Ar-H), ~3.1 (q, -S-CH₂-), ~1.4 (t, -CH₃), >10 (s, broad, -COOH) | [M+H]⁺ at m/z 200 |
| Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (Starting Material) | 227.29 | ~8.0-8.5 (Ar-H), ~4.3 (q, -O-CH₂-), ~3.1 (q, -S-CH₂-), ~1.3-1.4 (t, -CH₃) | [M+H]⁺ at m/z 228 |
| 4-Amino-2-(ethylthio)pyrimidine (Decarboxylated Product) | 155.23 | Signals for the pyrimidine ring protons, ~3.1 (q, -S-CH₂-), ~1.4 (t, -CH₃) | [M+H]⁺ at m/z 156 |
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: The most prevalent and well-documented route involves a two-step process:
-
Pyrimidine Ring Formation: The synthesis typically starts with the condensation of S-ethylisothiourea with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate, to form ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.[3] This is a variation of the Pinner pyrimidine synthesis.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid, usually under basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture) followed by acidic workup.
Q: What are the optimal conditions for the hydrolysis of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate?
A: The optimal conditions for hydrolysis aim to achieve complete conversion of the ester to the carboxylic acid while minimizing byproduct formation. A common and effective method is:
-
Reagents: Sodium hydroxide (1.1 to 2 equivalents) in a mixture of ethanol and water.
-
Temperature: Stirring at room temperature for several hours or gentle heating (e.g., 40-50 °C) can be employed to accelerate the reaction.
-
Monitoring: It is crucial to monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material.
Q: How can I best purify the final product?
A: Purification of this compound typically involves the following steps:
-
Precipitation and Filtration: After acidic workup of the hydrolysis reaction, the precipitated solid is collected by filtration.
-
Washing: The filter cake should be washed with cold water to remove any inorganic salts and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove non-polar impurities.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
S-ethylisothiourea: This reagent and its potential degradation products (like ethanethiol) can have a strong, unpleasant odor. It is advisable to handle these materials in a well-ventilated fume hood.
-
Strong Acids and Bases: The use of strong acids (e.g., HCl) and bases (e.g., NaOH) requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Monitoring: Be cautious when heating reaction mixtures, and always use a condenser to prevent the loss of volatile solvents.
Experimental Workflow and Diagrams
General Synthetic and Troubleshooting Workflow
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
Technical Support Center: Crystallization of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. It provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during its crystallization, ensuring the isolation of high-purity crystalline material.
Section 1: Physicochemical Profile & Crystallization Fundamentals
This compound (CAS: 89853-87-2) is a heterocyclic compound featuring a pyrimidine core.[1] Its structure contains multiple functional groups that dictate its physicochemical behavior and present unique challenges for crystallization.
Key Molecular Features Influencing Crystallization:
-
Carboxylic Acid Group (-COOH): This acidic moiety is a strong hydrogen bond donor and acceptor, promoting self-association and interaction with polar protic solvents. Its pKa influences solubility in aqueous systems, which can be modulated by pH.
-
Amino Group (-NH2): This basic group is also a strong hydrogen bond donor. The presence of both acidic and basic centers means the molecule can exist as a zwitterion, potentially leading to strong crystal lattice energies and lower solubility in non-polar organic solvents.
-
Pyrimidine Ring: The nitrogen atoms in the aromatic ring act as hydrogen bond acceptors, contributing to the overall polarity of the molecule.
-
Ethylthio Group (-SCH2CH3): This group adds a degree of lipophilicity, which can be exploited for solubility in certain organic solvent systems.
Understanding these features is critical for rational solvent selection and method development. The key to successful crystallization is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2]
| Property | Value | Reference |
| CAS Number | 89853-87-2 | [1] |
| Molecular Formula | C₇H₉N₃O₂S | [1] |
| Molecular Weight | 199.23 g/mol | [1] |
| Appearance | Solid | [1] |
Section 2: Recommended Crystallization Protocols
Purity is paramount; a minimum purity of 80-90% is recommended before attempting crystallization for purification.[3]
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most straightforward method and should be the first approach. It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.[2][4]
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a few milligrams of the compound in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate) at room temperature. A good candidate solvent will show poor solubility at room temperature.[5]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point with stirring. Add small portions of hot solvent until the compound just dissolves completely, creating a saturated solution.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.[6]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals rather than a fine precipitate.[2]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is effective when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.[5]
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent in which the compound is very soluble (e.g., DMSO, DMF, Methanol) and an anti-solvent in which it is insoluble (e.g., Water, Diethyl Ether, Hexane).[4][5]
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution & Crystallization: Gently heat the mixture until it becomes clear again. Then, allow the solution to cool slowly and undisturbed. As it cools, the solubility will decrease, leading to crystal formation.
-
Isolation and Drying: Follow steps 5-8 from Protocol 1.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My compound will not crystallize, even after cooling in an ice bath. The solution remains clear. What should I do?
A1: This is a common issue that typically indicates the solution is not supersaturated, meaning too much solvent was used.[7]
-
Causality: The concentration of the compound is below its solubility limit even at low temperatures.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.[6]
-
Induce Crystallization: If the solution is saturated but reluctant to crystallize, try the following:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[6][7]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the solution. This provides a template for crystal growth.[7]
-
-
Add an Anti-Solvent: If you suspect you are close to saturation, you can try adding a miscible anti-solvent dropwise to decrease the compound's solubility and induce precipitation.[7]
-
Q2: The compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of dissolved material is too high. The result is a liquid phase (the oil) instead of a solid crystalline phase.
-
Causality: The solution became supersaturated while it was still too hot. This is common with compounds that have relatively low melting points or when significant impurities are present, causing a melting point depression.
-
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent if using a mixed system) to decrease the saturation point.[6] Then, allow it to cool more slowly.
-
Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., dry ice/acetone bath) to see if the oil will solidify. You can then attempt to recrystallize the resulting amorphous solid.
-
Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
-
Q3: Crystals formed too quickly and appear as a fine powder. How can I get larger, higher-purity crystals?
A3: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of purification.[6] An ideal crystallization should have crystals appearing after about 5 minutes and continuing to grow over 20-30 minutes.[6]
-
Causality: The solution was too concentrated, or it was cooled too quickly.
-
Solutions:
-
Increase Solvent Volume: Re-heat the solution to re-dissolve the powder. Add a bit more solvent (1-2 mL) than the minimum required for dissolution.[6] This will keep the compound in solution longer during the cooling phase, allowing for slower, more orderly crystal growth.
-
Insulate the Flask: After heating, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling rate significantly.
-
Q4: The crystallization yield is very low. What are the common causes?
A4: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor.
-
Causality:
-
Using a large excess of solvent during the dissolution step.[6]
-
The chosen solvent is too good, meaning the compound has significant solubility even at low temperatures.
-
Premature crystallization during a hot filtration step (if performed).
-
Incomplete cooling or insufficient time in the ice bath.
-
-
Solutions:
-
Optimize Solvent Volume: Be meticulous about adding only the minimum amount of hot solvent needed to dissolve the compound.
-
Re-evaluate Solvent Choice: The ideal solvent will have a very steep solubility curve with respect to temperature. You may need to screen for a different solvent.
-
Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which solvents are best for initial screening with this compound? Given the presence of both hydrogen bond donating (acid, amine) and accepting (pyrimidine, carbonyl) groups, polar solvents are the best starting point. Screen a range including polar protic solvents (Ethanol, Methanol, Water) and polar aprotic solvents (Acetonitrile, Acetone, Ethyl Acetate). For anti-solvent methods, consider pairs like DMSO/water or Ethanol/hexane.
FAQ 2: How does pH affect the crystallization of this compound? The pH is a critical parameter. The molecule has an acidic carboxylic acid and a basic amino group.
-
In acidic conditions (low pH): The amino group will be protonated (-NH3+), increasing solubility in aqueous media.
-
In basic conditions (high pH): The carboxylic acid will be deprotonated (-COO-), also increasing solubility in aqueous media. Crystallization from aqueous systems is most likely to occur near the isoelectric point, where the molecule is neutral and least soluble. Adjusting the pH of a solution can be a powerful tool to induce crystallization.[4]
FAQ 3: Can polymorphism be an issue with this compound? Polymorphism, the ability of a compound to exist in multiple crystal forms, is always a possibility with complex organic molecules. Different polymorphs can have different solubilities, stabilities, and melting points. If you observe inconsistent crystallization behavior or different crystal habits under similar conditions, polymorphism may be occurring. Characterization by methods such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) would be necessary to identify and control the desired polymorph.
FAQ 4: What is the best way to dry the final crystals? The crystals should be dried under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of residual solvent without causing decomposition of the compound. Avoid excessively high temperatures which could degrade the sample or induce a polymorphic transition.
Section 5: Visualizations
Caption: General workflow for cooling crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Technical Support Center: Preventing Hydrolysis of Ethyl 4-Amino-2-(ethylthio)pyrimidine-5-carboxylate
Welcome to the technical support center for ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound in their experimental workflows.[1] Here, we address a critical challenge that can be encountered during its use: the unintended hydrolysis of the ethyl ester functional group. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your molecule and ensure the success of your experiments.
I. Understanding the Challenge: Ester Hydrolysis
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1] However, like all esters, it is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[2][3] This process can be catalyzed by both acids and bases, making it a crucial factor to control during reactions, workups, and storage.[2][3][4]
The general mechanism for ester hydrolysis involves a nucleophilic acyl substitution.[2] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester.[5] In acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[6][7]
Mechanisms of Ester Hydrolysis
Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.
II. Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate?
A1: Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol in the presence of water.[3] For ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, this means the ethyl ester group (-COOCH₂CH₃) is converted to a carboxylic acid group (-COOH). This is a significant concern because the resulting carboxylic acid will have different physical and chemical properties, including solubility, reactivity, and biological activity, which can compromise your experimental results.
Q2: Under what pH conditions is the ester most susceptible to hydrolysis?
A2: The ester is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] The rate of hydrolysis is generally fastest at very low and very high pH values. The ester is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.[8]
Q3: Can hydrolysis occur even in non-aqueous solvents?
A3: Yes. Even in non-aqueous solvents, trace amounts of water can be sufficient to cause hydrolysis, especially if acidic or basic catalysts are present.[8] Many organic solvents are hygroscopic, meaning they absorb moisture from the atmosphere. Additionally, some reagents may contain water as an impurity.[8]
Q4: How does temperature affect the rate of hydrolysis?
A4: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[3] Therefore, conducting reactions at elevated temperatures can significantly increase the risk of unwanted hydrolysis.
III. Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides solutions to common problems encountered during the handling and reaction of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
Scenario 1: Hydrolysis Detected After Reaction Workup
Question: I've just completed a reaction and my NMR/LC-MS analysis shows a significant amount of the carboxylic acid byproduct. What could have gone wrong during the workup?
Answer: Aqueous workups are a common source of unwanted hydrolysis. Both acidic and basic conditions used during extraction and washing steps can promote the breakdown of the ester.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Prolonged contact with acidic or basic aqueous solutions | The longer the ester is in contact with an acidic or basic aqueous phase, the more hydrolysis will occur. | Minimize the duration of aqueous extractions. Work quickly and efficiently. If possible, perform extractions at a lower temperature (e.g., in an ice bath). |
| Use of strong acids or bases | Strong acids (e.g., concentrated HCl) and strong bases (e.g., NaOH, KOH) are potent catalysts for ester hydrolysis.[2] | Use milder acids (e.g., dilute citric acid, NH₄Cl solution) or bases (e.g., saturated NaHCO₃ solution) for washing and neutralization steps. |
| Elevated temperatures during solvent removal | Heating the product to remove solvents can accelerate hydrolysis if residual water and/or catalytic impurities are present. | Use a rotary evaporator at the lowest possible temperature and pressure to remove solvents. Avoid prolonged heating. |
Experimental Protocol: Optimized Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 5% citric acid or saturated NH₄Cl solution) if the reaction was basic.
-
A mild basic solution (e.g., saturated NaHCO₃ solution) if the reaction was acidic.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Perform each wash step quickly, minimizing the contact time between the organic and aqueous layers.
-
Dry the organic layer thoroughly over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
Scenario 2: Hydrolysis Occurring During a Reaction
Question: My reaction requires basic or acidic conditions, and I'm observing the formation of the hydrolyzed byproduct alongside my desired product. How can I prevent this?
Answer: When the reaction conditions themselves are conducive to hydrolysis, a more strategic approach is needed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of water in reagents or solvents | Trace amounts of water can be sufficient to cause significant hydrolysis, especially over long reaction times. | Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[8] |
| Transesterification with alcoholic solvents | If the reaction is run in an alcohol solvent (e.g., methanol, isopropanol), transesterification can occur, where the ethyl group of the ester is exchanged with the alkyl group of the solvent alcohol.[9][10][11] This is also catalyzed by acids and bases.[9][10] | Use a non-alcoholic solvent if the reaction chemistry allows. If an alcohol is required, use ethanol to minimize transesterification. |
| Use of a strong, nucleophilic base | Strong nucleophilic bases like NaOH or KOH can directly attack the ester carbonyl, leading to hydrolysis. | Consider using a non-nucleophilic base (e.g., DBU, DIPEA) if it is compatible with your reaction. These bases are sterically hindered and less likely to attack the ester. |
| Reaction at elevated temperatures | Higher temperatures accelerate both the desired reaction and the undesired hydrolysis. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Use of a protecting group | In cases where hydrolysis is unavoidable under the required reaction conditions, protecting the carboxylic acid functionality may be necessary.[12][13][14] | This is a more advanced strategy. The carboxylic acid would first be generated via intentional hydrolysis, then protected with a group that is stable to the reaction conditions but can be removed later. Common protecting groups for carboxylic acids include benzyl esters or silyl esters.[15] |
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting ester hydrolysis.
IV. Analytical Methods for Detecting Hydrolysis
Regularly monitoring for hydrolysis is crucial. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid is significantly more polar than the parent ester. It will have a lower Rf value on the TLC plate. This provides a quick and easy way to qualitatively assess the extent of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both detecting and quantifying the ester and its hydrolyzed byproduct. You will observe two distinct peaks with different retention times and masses corresponding to the two compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect hydrolysis. The methylene protons (-OCH₂CH₃) of the ethyl ester will have a characteristic quartet around 4.3 ppm. The disappearance of this signal and the appearance of a broad singlet for the carboxylic acid proton (-COOH) are indicative of hydrolysis.
V. Storage and Handling Recommendations
To ensure the long-term stability of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, proper storage is essential.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[16] A refrigerator or freezer is recommended for long-term storage.[1]
-
Inert Atmosphere: For maximum stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Avoid Contamination: Do not leave the container open to the air for extended periods. Use clean spatulas and glassware to handle the compound.
By understanding the mechanisms of ester hydrolysis and implementing the preventative measures outlined in this guide, you can successfully mitigate this common side reaction and ensure the integrity of your ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate for your research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. psiberg.com [psiberg.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. echemi.com [echemi.com]
Technical Support Center: Regioselectivity in Substituted Pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges of controlling regioselectivity in the synthesis of substituted pyrimidines. As pyrimidine scaffolds are central to countless therapeutic agents and functional materials, achieving precise control over substituent placement is paramount for successful research and development. This resource is designed to explain the causality behind experimental choices, offering field-proven insights to overcome synthetic hurdles.
Section 1: Foundational FAQs on Regioselectivity
This section addresses the core principles governing the regiochemical outcome of pyrimidine-forming reactions.
Q1: What are the fundamental factors controlling regioselectivity in classical pyrimidine syntheses, such as the Pinner or Biginelli reactions?
A1: In classical condensation reactions for pyrimidine synthesis, the final regiochemical outcome is primarily a contest between the electronic and steric properties of the precursors. The core of the issue lies in the initial nucleophilic attack and the subsequent cyclization.
-
Electronic Effects: The reaction typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. The two carbonyl carbons of the dicarbonyl component have different electrophilicities, especially if the substituents (R1, R2, R3) are different. The more electrophilic carbon is the preferred site for the initial attack by the amidine nitrogen. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely point of initial reaction. Conversely, electron-donating groups on an amidine's aryl ring can increase its nucleophilicity, potentially affecting the reaction rate and yield.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amidine can physically block one reaction pathway, favoring another. For example, a large R-group on the dicarbonyl will hinder the approach of the amidine to the nearby carbonyl, directing the reaction to the less sterically encumbered site.
-
Reaction Conditions: Factors like pH can alter the protonation state of the reactants, changing their nucleophilicity or electrophilicity. The choice between kinetic (lower temperature, shorter reaction time) and thermodynamic (higher temperature, longer reaction time) control can also yield different regioisomeric ratios.[2]
Q2: In nucleophilic aromatic substitution (SNAr) on polyhalopyrimidines, what dictates the position of substitution?
A2: The pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr.[3] However, the positions are not equally reactive. In a typical 2,4-dihalopyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is due to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack. However, this selectivity can be influenced or even reversed.
-
Substituent Effects: An electron-withdrawing group at the C5 position enhances the electrophilicity of both C2 and C4, but often favors C4 substitution.
-
Nucleophile Choice: Interestingly, the choice of nucleophile can dramatically alter the regioselectivity. For instance, while secondary amines often favor the C4 position, certain tertiary amines have been shown to give excellent selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[4]
-
Catalysis: Palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, also show regiochemical preferences. On 2,4-dichloropyrimidines, oxidative addition of palladium is favored at the C4-chlorine bond, leading to C4-arylation.[5] This intrinsic difference in reactivity allows for sequential, site-selective functionalization.[5][6]
Section 2: Troubleshooting Guide for Common Regioselectivity Issues
This section is formatted as a direct, problem-solution guide for issues encountered during experimentation.
Issue: My reaction is producing a difficult-to-separate mixture of regioisomers.
This is the most common challenge. The solution involves systematically modifying the reaction parameters to favor the formation of a single isomer.
Solution Pathway 1: Re-evaluate Your Catalytic System
The catalyst is not merely a rate accelerator; it is an active participant in bond formation and can exert profound control over the reaction's regiochemical course.
-
Causality: Different transition metals and their ligand spheres create unique steric and electronic environments. The formation of key intermediates, such as an azametallacyclopentadiene in zirconium-mediated synthesis, can proceed with a preferred geometry that dictates the final arrangement of substituents.[1] Mechanistic studies suggest that selectivity in these systems originates from the preferred formation of specific intermediates that react preferentially with one component over another.[1]
-
Recommended Actions:
-
Switch the Metal Center: If a copper-catalyzed reaction is giving poor selectivity, consider an iron, iridium, or zirconium-based catalyst. Iron(II) complexes, for example, have been shown to promote regioselective synthesis from ketones and amidines through a proposed TEMPO complexation/enamine addition sequence.[7][8] Iridium-pincer complexes are effective in multicomponent syntheses from amidines and alcohols.[1][8]
-
Modify the Ligand: For palladium-catalyzed cross-couplings, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can alter the selectivity profile compared to smaller, electron-poor ones.
-
Consider Catalyst-Free Alternatives: Some reactions achieve high regioselectivity through autocatalysis or by using a reagent that also serves as a solvent, such as DMSO.[9]
-
| Catalyst System | Typical Precursors | Key Advantage for Regioselectivity | Reference |
| Iron (II) Complex | Ketones/Aldehydes + Amidines | Operationally simple, proceeds via β-C–H bond functionalization. | [7] |
| Iridium-Pincer Complex | Amidines + Alcohols | Efficiently catalyzes [3+1+1+1] multicomponent reactions with high selectivity. | [1] |
| Zirconium-mediated | Silyl-butadiynes + Nitriles | Provides rapid, one-pot access to polysubstituted pyrimidines. | [1] |
| Copper-catalyzed | Ketones + Nitriles | Economical method under basic conditions with broad substrate scope. | [8] |
Solution Pathway 2: Optimize Reaction Conditions
Never underestimate the power of classical physical organic chemistry principles.
-
Causality: Temperature directly impacts whether a reaction is under kinetic or thermodynamic control. The kinetically favored product is formed faster, while the thermodynamically favored product is more stable. Solvents influence reactant solubility and can stabilize charged intermediates, altering the energy landscape of competing pathways.[10]
-
Recommended Actions:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 60 °C). Lower temperatures often favor the kinetic product, which may be the desired regioisomer. Monitor progress by TLC or UPLC-MS to avoid decomposition at higher temperatures.[11]
-
Solvent Screening: If using a polar aprotic solvent like DMF, try a non-polar solvent like toluene or a protic solvent like ethanol. The change in polarity can destabilize one transition state relative to another, improving selectivity.
-
pH Control: For acid- or base-catalyzed reactions, carefully control the pH. The concentration of a Brønsted acid catalyst can be critical.[11] In some cases, the optimal pH for key enzymes in biosynthetic pathways is slightly alkaline (7.5-8.0), highlighting the sensitivity of these reactions to proton concentration.[2]
-
Solution Pathway 3: Employ a Directing Group Strategy
When inherent reactivity differences are insufficient, a directing group can be used to force the reaction to a specific site.
-
Causality: A directing group is a functional group on one of the substrates that coordinates to the metal catalyst.[12][13] This coordination brings the catalyst into close proximity with a specific C-H or C-X bond, leading to highly selective activation and functionalization at that site. The pyrimidine ring itself can act as a powerful directing group for C-H functionalization on attached arenes.[12][14]
-
Recommended Actions:
-
Install a Removable Directing Group: Introduce a group like a pyridine or pyrimidine onto your substrate.[13] This group will direct functionalization to a specific position (e.g., ortho- or meta- C-H activation). After the key reaction, the directing group can be removed or transformed.
-
Leverage a Native Directing Group: Examine your target molecule for existing functional groups (e.g., an aminomethylpyridine side chain) that could act as an inherent or "native" directing group, avoiding extra synthetic steps.[15]
-
// Nodes start [label="Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is a catalyst used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Modify Catalytic System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_no [label="Optimize Reaction\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalyst Path cat_strat1 [label="Change Metal Center\n(e.g., Fe, Ir, Zr)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_strat2 [label="Screen Ligands\n(Sterics & Electronics)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_strat3 [label="Consider Catalyst-Free\n(e.g., Autocatalytic)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Path cond_strat1 [label="Screen Temperature\n(Kinetic vs. Thermo)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cond_strat2 [label="Screen Solvents\n(Polarity, Protic/Aprotic)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cond_strat3 [label="Control pH / Additives", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Advanced Strategy q2 [label="Still unresolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; advanced [label="Employ Advanced Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; adv_strat1 [label="Use a Directing Group\n(Temporary or Native)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adv_strat2 [label="Redesign Substrate\n(e.g., add blocking group)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> q1; q1 -> a1_yes [label=" Yes "]; q1 -> a1_no [label=" No "];
a1_yes -> cat_strat1; a1_yes -> cat_strat2; a1_yes -> cat_strat3;
a1_no -> cond_strat1; a1_no -> cond_strat2; a1_no -> cond_strat3;
{cat_strat1, cat_strat2, cat_strat3} -> q2; {cond_strat1, cond_strat2, cond_strat3} -> q2;
q2 -> advanced [label=" Yes "]; advanced -> adv_strat1; advanced -> adv_strat2; } ` Caption: Troubleshooting workflow for poor regioselectivity.
Section 3: Experimental Protocols for Enhanced Regioselectivity
The following protocols provide detailed, step-by-step methodologies for advanced techniques that offer superior control over regioselectivity.
Protocol 1: Iron-Catalyzed Regioselective Synthesis of Pyrimidines
This method provides an operationally simple and regioselective route to various pyrimidine derivatives from readily available ketones and amidines.[7][8]
// Reactants ketone [label="Ketone\n(R1-CH2-CO-R2)"]; amidine [label="Amidine\n(R3-C(=NH)NH2)"]; catalyst [label="[Fe(II)] + TEMPO", shape=box, style=rounded, color="#34A853"];
// Intermediates enamine [label="Enamine Intermediate"]; cyclized [label="Cyclized Intermediate"];
// Product pyrimidine [label="Regioselective\nPyrimidine Product", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {ketone, amidine, catalyst} -> enamine [label=" β-C-H functionalization"]; enamine -> cyclized [label=" Annulation"]; cyclized -> pyrimidine [label=" Oxidative\nAromatization"]; } ` Caption: Simplified workflow for Fe-catalyzed pyrimidine synthesis.
Materials:
-
Substituted ketone (1.0 mmol)
-
Amidine hydrochloride (1.2 mmol)
-
FeCl₂ (10 mol%)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (2.2 mmol)
-
K₃PO₄ (3.0 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the amidine hydrochloride (1.2 mmol) and K₃PO₄ (3.0 mmol).
-
Add the substituted ketone (1.0 mmol), FeCl₂ (10 mol%), and TEMPO (2.2 mmol).
-
Add anhydrous DCE (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Causality of Selectivity: This reaction is believed to proceed through a sequence involving the formation of an enamine, followed by a regioselective cyclization. The iron catalyst and TEMPO co-oxidant system facilitate the key C-H functionalization and subsequent oxidative aromatization steps, providing high functional group tolerance and regiocontrol.[8]
Protocol 2: General Procedure for SNAr on 2,4-Dichloropyrimidines
This protocol provides a general framework for performing nucleophilic aromatic substitution, with notes on how to influence regioselectivity.
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 mmol)
-
Nucleophile (e.g., secondary amine, 1.1 mmol)
-
Base (e.g., DIPEA or K₂CO₃, 2.0 mmol)
-
Solvent (e.g., THF, EtOH, or DMF, 5 mL)
Procedure:
-
Dissolve the 2,4-dichloropyrimidine (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask.
-
Add the base (2.0 mmol) and the nucleophile (1.1 mmol) at room temperature.
-
Stir the reaction mixture. The reaction time can vary from a few hours to overnight, and heating may be required depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Notes on Improving Regioselectivity:
-
For C4 Selectivity: This is the generally favored outcome. Running the reaction at low to ambient temperature with common secondary amines or anilines will typically yield the C4-substituted product.
-
For C2 Selectivity: Achieving C2 selectivity is more challenging and often requires specific conditions or substrates. Based on literature, using tertiary amine nucleophiles on 5-nitro-2,4-dichloropyrimidine can result in excellent C2 selectivity through an in-situ N-dealkylation of an intermediate.[4] This significantly expands the accessible chemical space for pyrimidine structures.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.icr.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Autocatalytic and DMSO-promoted regioselective synthesis of pyrimidine-fused quinolines from anilines and barbituric acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Pyrimidine Scaffolds: A Comparative Analysis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid and Its Alternatives
Introduction: The Ubiquitous Pyrimidine in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, effectively mimicking endogenous nucleobases and acting as a privileged scaffold for enzyme inhibitors.[1] From anticancer and antiviral agents to immunomodulators and neurological drugs, the strategic functionalization of the pyrimidine core is a critical task in the development of novel therapeutics. The selection of the initial pyrimidine building block is a pivotal decision in any synthetic campaign, profoundly influencing reaction efficiency, regioselectivity, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, a versatile and increasingly popular starting material, against its key alternatives. We will dissect the reactivity profiles, explore the underlying mechanistic principles, and provide field-proven experimental insights to empower researchers in making informed decisions for their drug discovery programs.
Featured Starting Material: this compound
This compound is a trifunctional building block offering a unique combination of reactive sites. Its utility is centered on the strategic and sequential manipulation of its amino, carboxylic acid, and, most importantly, ethylthio groups.
Synthesis and Accessibility
The synthesis of the parent scaffold, often in its ethyl ester form (Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate), is commonly achieved via the Pinner pyrimidine synthesis.[2] This classical method involves the condensation of an S-ethylisothiouronium salt with a β-keto ester or a related 1,3-dicarbonyl compound.[2] This approach provides a reliable and scalable route to this key intermediate.
Reactivity Profile: The Latent Potential of the Ethylthio Group
At first glance, the ethylthio group might appear to be a less reactive leaving group compared to a halogen. Indeed, direct nucleophilic aromatic substitution (SNAr) on 2-alkylthiopyrimidines can be sluggish. However, the true synthetic power of the ethylthio group is unlocked upon its oxidation to the corresponding ethylsulfonyl (-SO₂Et) moiety.
The electron-withdrawing nature of the sulfonyl group dramatically increases the electrophilicity of the C2 position, transforming it into a highly reactive site for nucleophilic attack. This two-step sequence—oxidation followed by substitution—provides a powerful and often superior alternative to using chloro- or bromopyrimidines directly.
Head-to-Head Comparison: The Chloro vs. Thioether Debate
The most relevant alternative to our featured starting material is 4-Amino-2-chloropyrimidine-5-carboxylic acid . This compound offers a more traditional approach, with the chloro group serving as a leaving group for both SNAr and palladium-catalyzed cross-coupling reactions. Let's compare their performance in key transformations.
Nucleophilic Aromatic Substitution (SNAr)
The central question for any medicinal chemist is: which leaving group facilitates the introduction of a desired nucleophile more effectively?
-
4-Amino-2-chloropyrimidine-5-carboxylic acid: The chloro group at the C2 position is susceptible to displacement by strong nucleophiles. However, the electron-donating effect of the C4-amino group can somewhat temper its reactivity compared to a pyrimidine ring with electron-withdrawing groups. Reactions often require elevated temperatures or strong bases.
-
This compound: In its native thioether form, this compound is generally less reactive in SNAr reactions than its chloro counterpart. However, upon oxidation to the 4-Amino-2-(ethylsulfonyl)pyrimidine-5-carboxylic acid , the reactivity profile is dramatically inverted. The ethylsulfonyl group is an exceptional leaving group, far superior to chloride.
Experimental Evidence: A comparative study on the reactivity of 2-substituted pyrimidines with the biological nucleophile glutathione (GSH) demonstrated this principle unequivocally. While 2-methylthio-pyrimidines showed no observable reaction with GSH after 6 hours, the corresponding 2-methylsulfonyl-pyrimidines reacted readily.[3] This vast difference in reactivity highlights the strategic advantage of the thioether-to-sulfone approach for achieving high-yield substitutions under mild conditions.[3]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 4-Amino-2-chloropyrimidine-5-carboxylic acid |
| Leaving Group | Ethylthio (-SEt) or Ethylsulfonyl (-SO₂Et) after oxidation | Chloro (-Cl) |
| Reactivity | -SEt: Low-SO₂Et: Very High | Moderate to High |
| Reaction Conditions | -SEt: Harsh conditions often required-SO₂Et: Mild conditions, often room temperature | Often requires elevated temperatures |
| Key Advantage | Tunable reactivity; oxidation unlocks high reactivity for facile substitutions. | Commercially available and used in a single step. |
| Consideration | Requires an additional oxidation step. | Can be less reactive for challenging nucleophiles. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The introduction of aryl or heteroaryl fragments via cross-coupling is a staple in modern drug synthesis.
-
4-Amino-2-chloropyrimidine-5-carboxylic acid: 2-Chloropyrimidines are competent substrates for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. The electron-deficient nature of the pyrimidine ring generally makes these couplings more facile than with electron-rich aryl chlorides.[4]
-
This compound: While direct Suzuki coupling on thioethers is possible, it is less common and often requires specific catalyst systems. A more robust strategy involves the conversion of the thioether to the sulfone. The resulting ethylsulfonyl group can participate in certain cross-coupling reactions, although it is more predominantly used for SNAr. For cross-coupling, the chloro-pyrimidine often presents a more direct and well-precedented route.
Diagram 1: Decision Workflow for Pyrimidine Starting Material Selection
Caption: Strategic selection of a pyrimidine starting material based on the desired chemical transformation.
Case Study: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design, acting as a purine isostere.[5][6][7][8] The synthesis of this fused ring system often involves the cyclization of a hydrazine onto a functionalized pyrimidine. Let's consider two hypothetical routes starting from our pyrimidines of interest.
Route A: Via the Ethylsulfonyl Intermediate
This route leverages the high reactivity of the sulfonyl leaving group. The initial pyrimidine is first oxidized, then reacted with hydrazine to form the key pyrimidine-hydrazine intermediate. Subsequent intramolecular cyclization would yield the desired pyrazolo[3,4-d]pyrimidine core. The mild conditions for the hydrazine displacement step can be advantageous when working with sensitive functional groups elsewhere in the molecule.
Route B: Via the Chloro Intermediate
This more direct route involves the reaction of the 2-chloropyrimidine with hydrazine. While feasible, this reaction may require higher temperatures or longer reaction times compared to the sulfonyl intermediate, which could be detrimental to overall yield and purity.
Diagram 2: Comparative Synthetic Routes to a Pyrazolo[3,4-d]pyrimidine Core
Caption: Comparison of synthetic pathways to a key kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Amino-2-(ethylsulfonyl)pyrimidine-5-carboxylic acid
This protocol is a representative procedure based on standard oxidation methods for thioethers.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform at 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in the same solvent to the pyrimidine solution. The slow addition is crucial to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-Amino-2-(ethylsulfonyl)pyrimidine-5-carboxylic acid.
Protocol 2: Nucleophilic Aromatic Substitution (Amination) on a 2-Chloropyrimidine
This protocol is a generalized procedure for the amination of a 2-chloropyrimidine derivative.
-
Setup: To a sealable reaction vessel, add 4-Amino-2-chloropyrimidine-5-carboxylic acid (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Stir for the required time (2-24 hours), monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 2-amino-substituted pyrimidine.
Conclusion and Expert Recommendation
The choice between this compound and its 2-chloro analog is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic goal.
-
For Nucleophilic Aromatic Substitutions , especially with sensitive substrates or challenging nucleophiles where mild conditions and high yields are paramount, the This compound is the superior choice. The ability to oxidize the thioether to a highly reactive sulfonyl leaving group provides a level of control and reactivity that is often unmatched by the corresponding chloropyrimidine.
-
For Palladium-Catalyzed Cross-Coupling reactions , the 4-Amino-2-chloropyrimidine-5-carboxylic acid generally offers a more direct and well-precedented path. It avoids the need for an additional oxidation step and is a reliable substrate for a wide range of standard coupling protocols.
Ultimately, a deep understanding of the reactivity profiles of these versatile building blocks allows the medicinal chemist to design more efficient, robust, and successful synthetic routes in the relentless pursuit of new medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Analogs
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a fertile ground for the discovery of novel therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the biological activities of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid and its analogs, supported by experimental data and mechanistic insights. We will delve into the key structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents, and provide detailed protocols for their evaluation.
The this compound Scaffold: A Privileged Structure
The this compound core is a versatile platform for drug design.[3] Its constituent functional groups—the aminopyrimidine core, the ethylthio ether at the 2-position, and the carboxylic acid at the 5-position—each offer opportunities for modification to fine-tune the molecule's pharmacological profile. The pyrimidine ring itself is a key pharmacophore, known to interact with a multitude of biological targets.[2] The strategic placement of the amino and thioether groups can significantly influence binding affinities and cellular uptake.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine analogs have a rich history in oncology, with many acting as antimetabolites that interfere with nucleic acid synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][4] More recently, substituted pyrimidines have emerged as potent inhibitors of various protein kinases that are dysregulated in cancer.[5]
Mechanism of Action: From Antimetabolites to Kinase Inhibitors
The anticancer activity of this compound analogs can be multifaceted:
-
Inhibition of DNA and RNA Synthesis: As analogs of natural pyrimidines, these compounds can be metabolized into fraudulent nucleotides. These can then inhibit key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase, or be incorporated into growing nucleic acid chains, leading to chain termination and cell death.[6][7]
-
Kinase Inhibition: Many pyrimidine derivatives are designed to be ATP-competitive inhibitors of protein kinases.[8] The 4-amino group can form crucial hydrogen bonds within the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Spleen Tyrosine Kinase (Syk).[9][10] Modifications to the 2-thioether and 5-carboxylic acid moieties can enhance selectivity and potency.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Scaffold: A Critical Evaluation and Comparative Guide for Pharmacophore Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and validation of novel pharmacophores are paramount to developing next-generation therapeutics. The pyrimidine core, a privileged scaffold, is central to numerous clinically successful drugs. This guide provides an in-depth technical evaluation of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid as a potential pharmacophore, offering a critical comparison with established alternatives and detailing the requisite experimental and computational validation methodologies. As senior application scientists, our aim is to furnish a field-proven perspective, blending theoretical underpinnings with actionable experimental insights to empower your research endeavors.
The this compound Moiety: A Versatile Building Block
The this compound scaffold and its derivatives, particularly its ethyl ester, are recognized as valuable intermediates in pharmaceutical synthesis, notably in the development of antiviral and anticancer agents.[1] The strategic placement of the amino, ethylthio, and carboxylic acid groups offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent versatility makes it an attractive starting point for fragment-based and structure-based drug design campaigns.
The Pharmacophore Validation Workflow: A Dual-Pronged Approach
Validating a chemical scaffold as a pharmacophore requires a rigorous, multi-faceted approach that combines computational modeling with empirical biological testing. This dual-pronged strategy ensures that the identified pharmacophoric features are not only theoretically sound but also translate into tangible biological activity.
In Silico Validation: Defining the Pharmacophoric Features
Computational methods provide the initial framework for understanding the potential of a molecule to act as a pharmacophore. This process typically involves two main approaches: ligand-based and structure-based pharmacophore modeling.
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active molecules to derive a common three-dimensional arrangement of essential chemical features responsible for their biological activity.
-
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a more direct approach can be taken. The binding site of the protein is analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. A pharmacophore model is then constructed to complement these features.
A crucial step in computational modeling is the validation of the generated pharmacophore hypothesis. This is often achieved using a test set of known active and inactive compounds. Statistical methods such as the Receiver Operating Characteristic (ROC) curve and the Güner–Henry (GH) score are employed to assess the model's ability to discriminate between active and inactive molecules.
Logical Workflow for Computational Pharmacophore Validation
Caption: Computational pharmacophore validation workflow.
Experimental Validation: From Hypothesis to Biological Confirmation
Computational models, while powerful, are predictive in nature. Experimental validation is therefore indispensable to confirm the pharmacophore hypothesis and to establish a concrete structure-activity relationship (SAR).
Key Steps in Experimental Validation:
-
Chemical Synthesis of Analogs: A focused library of analogs based on the this compound scaffold is synthesized. Modifications should systematically probe the importance of each functional group. For instance, the ethylthio group can be replaced with other alkylthio, arylthio, or amino moieties. The carboxylic acid can be esterified or converted to an amide to assess the impact of the hydrogen bond donor/acceptor properties.
-
Biological Screening: The synthesized analogs are then tested in relevant biological assays to determine their activity. The choice of assay will depend on the therapeutic target of interest. For example, if targeting a protein kinase, an in vitro kinase inhibition assay would be appropriate.
-
Structure-Activity Relationship (SAR) Analysis: The biological data from the screening is analyzed in conjunction with the chemical structures of the analogs to establish a clear SAR. This analysis will reveal which structural features are essential for activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties.
Comparative Analysis: this compound vs. Established Pharmacophores
To truly understand the potential of the this compound scaffold, it is essential to compare it with established pharmacophores for relevant biological targets. Here, we present a comparative analysis against well-validated pharmacophores for two major drug target classes: protein kinases and dihydrofolate reductase (DHFR).
Protein Kinase Inhibitors
The pyrimidine scaffold is a cornerstone of many approved kinase inhibitors. For instance, the phenylaminopyrimidine core is a key feature of imatinib (Gleevec), a highly successful inhibitor of the BCR-ABL tyrosine kinase.[2]
Table 1: Comparative IC50 Values of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Imatinib | ABL | 380 | [2] |
| Compound 13 (Pyrimidine-based) | Aurora A | 38.6 | [3] |
| AS1517499 (Pyrimidine-based) | STAT6 | 21 | [4] |
Pharmacophore Models: A Visual Comparison
Below are the pharmacophore models for a generic pyrimidine-based kinase inhibitor and the non-pyrimidine-based inhibitor, imatinib.
Generic Pyrimidine-Based Kinase Inhibitor Pharmacophore
Caption: Key features of a pyrimidine kinase inhibitor pharmacophore.
Imatinib Pharmacophore Model
Caption: Pharmacophore model of the non-pyrimidine kinase inhibitor, imatinib.
The comparison reveals that while both pharmacophores share common features like hydrogen bond donors/acceptors and aromatic/hydrophobic regions, their spatial arrangement and specific nature differ. This underscores the importance of scaffold diversity in drug discovery. The this compound scaffold offers a unique arrangement of these features that may confer selectivity for specific kinases.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a well-established target for antimicrobial and anticancer drugs. Many DHFR inhibitors, such as methotrexate, are not based on a simple pyrimidine core but rather a more complex pteridine scaffold. However, pyrimidine-based DHFR inhibitors also exist.
Table 2: Comparative IC50 Values of DHFR Inhibitors
| Compound ID | Target DHFR | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | 0.22 | [5] |
| Compound 20 (Thieno[2,3-d]pyrimidine) | Human DHFR | 0.20 | [5] |
| Pyrimethamine | PfDHFR | 0.0005 | [6] |
Pharmacophore Models: A Visual Comparison
Generic Pyrimidine-Based DHFR Inhibitor Pharmacophore
Caption: Common pharmacophoric features of pyrimidine-based DHFR inhibitors.
Methotrexate Pharmacophore Model
Caption: Pharmacophore model of the non-pyrimidine DHFR inhibitor, methotrexate.[7]
The pharmacophore of methotrexate is characterized by a negatively ionizable group and two hydrophobic features, which are distinct from the typical hydrogen bonding patterns of many pyrimidine-based inhibitors.[7] This highlights the potential for the this compound scaffold to offer a different binding mode and potentially overcome resistance mechanisms associated with existing DHFR inhibitors.
ADMET Considerations: A Critical Hurdle in Drug Development
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the successful development of any new drug candidate. In silico ADMET prediction tools can provide valuable early insights into the potential liabilities of a new scaffold.
Table 3: Predicted ADMET Properties of Representative Aminopyrimidine Derivatives
| Compound ID | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Source |
| Compound 9h | 2.8 | Not Reported | 26 (Mouse) | Not Reported | [8] |
| Compound 9l | 3.5 | Not Reported | >60 (Mouse, Rat, Human) | Not Reported | [8] |
| Compound 7 | 3.1 | High (Predicted) | High Stability (Predicted) | Not Reported | [8] |
These in silico predictions suggest that aminopyrimidine derivatives can be designed to have favorable ADMET properties.[1][8][9][10][11][12][13][14] However, experimental verification is essential.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
General Synthesis of 4-Amino-2-substituted-pyrimidine-5-carboxylic Acid Derivatives
The synthesis of derivatives of the target scaffold can be achieved through various established methods. A common approach involves the condensation of a suitable amidine with a β-keto ester.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of pyrimidine derivatives.
Detailed Protocol for the Synthesis of 4-Amino-2-(arylthio)pyrimidine-5-carboxylic Acid Ethyl Ester:
-
To a solution of ethyl 4-amino-2-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add the desired aryl thiol (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(arylthio)pyrimidine-5-carboxylic acid ethyl ester.
Note: The carboxylic acid can be obtained by subsequent hydrolysis of the ester under acidic or basic conditions.
In Vitro Kinase Inhibition Assay
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P or ³³P).
-
Add the test compound at various concentrations.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships and the optimization of biological activity and pharmacokinetic properties.
The validation of this scaffold as a pharmacophore requires a synergistic interplay between computational modeling and experimental testing. By following the workflows and protocols outlined in this guide, researchers can rigorously evaluate the potential of this and other novel chemical entities.
Future efforts should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives against a panel of relevant biological targets. A direct comparison of the most promising analogs with established clinical candidates will be crucial in determining the true therapeutic potential of this exciting chemical scaffold.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR-ABL tyrosine kinase inhibitor pharmacophore model derived from a series of phenylaminopyrimidine-based (PAP) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR studies of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid derivatives
An In-Depth Guide to the Structure-Activity Relationships of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Derivatives
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids and thiamine (Vitamin B1).[1] Its inherent drug-like properties and the capacity for functionalization at multiple positions have made it a "privileged scaffold" in drug discovery.[1][2] Within this broad class, derivatives of this compound have emerged as particularly valuable intermediates and pharmacophores.[3] These compounds serve as versatile building blocks for a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.[1][3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this pyrimidine series. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological performance, supported by experimental data and protocols. The objective is to offer researchers and drug development professionals a clear, evidence-based framework for designing next-generation therapeutics based on this potent scaffold.
The Core Moiety: Synthesis, Reactivity, and Properties
The foundational molecule, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, possesses a unique arrangement of functional groups that are ripe for chemical manipulation.[5] The primary amino group at C4, the ethylthio ether at C2, and the carboxylate at C5 each offer distinct handles for derivatization, allowing for a systematic exploration of chemical space.
The chemical reactivity of the core is dictated by its functional groups:
-
C4-Amino Group : Can undergo nucleophilic substitution or condensation reactions.[5]
-
C5-Ester Group : Susceptible to hydrolysis to form the corresponding carboxylic acid, or amidation to generate carboxamides.[5]
-
C2-Ethylthio Group : The sulfur atom can be oxidized, and the entire group can be displaced, though it is generally stable and contributes favorably to pharmacological profiles.[3]
Synthetic Strategy: The Pinner Pyrimidine Synthesis
A common and effective method for constructing this pyrimidine core is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with an amidine.[5] For the synthesis of the title compound, S-ethylisothiouronium salts serve as the amidine component.
Caption: Workflow of the Pinner pyrimidine synthesis.
A primary challenge in this synthesis is ensuring regioselectivity, as competing pathways could lead to the undesired placement of the ethylthio group at other positions.[5] Furthermore, the C5-ester group's sensitivity to basic conditions necessitates the use of mild reaction protocols to prevent hydrolysis.[5]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these pyrimidine derivatives is profoundly influenced by the nature and position of substituents. The following sections compare how modifications at key positions modulate the therapeutic potential of the scaffold.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the principles and practical considerations for the bioisosteric replacement of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. Rather than a rigid template, this document is structured to offer a logical workflow, from theoretical considerations to practical synthetic strategies and comparative evaluation, empowering researchers to make informed decisions in their drug discovery programs.
Introduction: The Rationale for Bioisosteric Modification
This compound is a versatile heterocyclic scaffold. The strategic placement of its functional groups—an amino group, a thioether, and a carboxylic acid—offers multiple points for interaction with biological targets. However, like many promising molecules, its inherent physicochemical properties can present challenges in drug development. The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can lead to poor metabolic stability, limited cell permeability, and potential for off-target toxicities.[1][2] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or even enhancing the desired biological activity.[1][2]
This guide will explore potential bioisosteric replacements for each key functional group of the parent molecule, with a primary focus on the carboxylic acid due to its significant impact on drug-like properties. We will delve into the rationale for selecting specific bioisosteres, provide generalized synthetic protocols based on established methodologies, and present a framework for the comparative evaluation of the resulting analogs.
Strategic Bioisosteric Replacements
The successful bioisosteric modification of the parent scaffold hinges on a deep understanding of the role each functional group plays in the molecule's interaction with its biological target. Below, we explore potential replacements for the carboxylic acid, the 4-amino group, and the 2-(ethylthio) moiety.
The Carboxylic Acid Moiety: A Gateway to Improved Pharmacokinetics
The carboxylic acid is often a key pharmacophoric element, but its ionization at physiological pH can be a double-edged sword. While enhancing solubility and enabling strong interactions with targets, it can also lead to rapid clearance and poor membrane penetration.[1][2] The following bioisosteres offer a range of alternative physicochemical properties.
-
Tetrazoles: As one of the most common carboxylic acid bioisosteres, the 5-substituted 1H-tetrazole ring offers a similar pKa, ensuring it remains ionized at physiological pH.[1][2] This allows it to maintain the crucial ionic interactions often required for biological activity. The key advantage of the tetrazole is its generally improved metabolic stability compared to a carboxylic acid.[1] However, it is important to note that the increased number of nitrogen atoms can lead to a larger desolvation penalty, which may negatively impact cell permeability despite a potential increase in lipophilicity.[3]
-
Carboxamides: Conversion of the carboxylic acid to a primary, secondary, or tertiary carboxamide provides a neutral bioisostere. This modification can significantly enhance cell permeability by eliminating the negative charge. The hydrogen bonding capabilities of primary and secondary amides can often substitute for the interactions of the parent carboxylic acid.
-
Sulfonamides: A sulfonamide group can also act as an acidic bioisostere, with a pKa that can be tuned by the substitution on the nitrogen atom. This functional group can offer improved metabolic stability and cell permeability compared to the carboxylic acid.
The following diagram illustrates the workflow for considering and evaluating these primary bioisosteric replacements for the carboxylic acid group.
Caption: Workflow for Carboxylic Acid Bioisostere Replacement.
The 4-Amino Group: Modulating Hydrogen Bonding and Basicity
The 4-amino group is a critical hydrogen bond donor and can influence the overall basicity of the pyrimidine ring. Its replacement should be approached with caution, as it is often integral to target recognition.
-
Substituted Amines: Alkylation of the amino group (e.g., methylamino, ethylamino) can probe the steric tolerance of the binding pocket and modulate the compound's lipophilicity and basicity.
-
Amides: Acylation of the amino group to form an amide can significantly alter its electronic properties and hydrogen bonding capacity, potentially switching from a hydrogen bond donor to an acceptor.
The 2-(Ethylthio) Moiety: Exploring the Lipophilic Pocket
The 2-(ethylthio) group primarily contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within the target's binding site.
-
Alternative Alkylthio Groups: Varying the length and branching of the alkyl chain (e.g., methylthio, propylthio, isopropylthio) can fine-tune the lipophilicity and optimize interactions with hydrophobic pockets.
-
Alkoxy and Alkylamino Groups: Replacing the thioether with an alkoxy or alkylamino group can introduce hydrogen bond accepting or donating capabilities at this position, potentially leading to new interactions with the target.
The following diagram illustrates the potential points of bioisosteric modification on the parent scaffold.
Caption: Key Functional Groups and Potential Bioisosteric Replacements.
Comparative Physicochemical and In Vitro Performance Data
| Functional Group at Position 5 | Expected pKa | Expected LogP/LogD | Expected Permeability | Expected Metabolic Stability |
| Carboxylic Acid (Parent) | ~4-5 | Low | Low | Susceptible to glucuronidation |
| Tetrazole | ~4.5-5 | Higher than COOH | Potentially lower due to desolvation penalty | Generally more stable than COOH |
| Primary Carboxamide | Neutral | Higher than COOH | Higher than COOH | Metabolized by amidases |
| N-Methyl Carboxamide | Neutral | Higher than Primary Amide | Higher than Primary Amide | Generally more stable than primary amide |
| Sulfonamide | ~9-10 | Higher than COOH | Higher than COOH | Generally stable |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of the parent compound and its key bioisosteres. These protocols are based on established synthetic routes for similar pyrimidine derivatives and should be optimized for the specific substrate.
Synthesis of this compound (Parent Compound)
This protocol describes a common route starting from the corresponding ethyl ester, which is commercially available or can be synthesized via methods like the Pinner pyrimidine synthesis.[4]
Step 1: Hydrolysis of the Ethyl Ester
-
To a solution of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol, methanol, or a mixture with water), add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 1.1-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Synthesis of 5-(1H-tetrazol-5-yl)-2-(ethylthio)pyrimidin-4-amine (Tetrazole Bioisostere)
This protocol involves the conversion of the carboxylic acid to a nitrile, followed by cyclization to the tetrazole.
Step 1: Conversion of Carboxylic Acid to Primary Amide
-
Activate the carboxylic acid with a coupling agent (e.g., HATU, HBTU, or by conversion to the acid chloride with thionyl chloride or oxalyl chloride).
-
Add a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine or diisopropylethylamine) to the activated acid.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent. Purify by column chromatography or recrystallization.
Step 2: Dehydration of Primary Amide to Nitrile
-
Treat the primary amide with a dehydrating agent (e.g., phosphorous oxychloride, trifluoroacetic anhydride, or Burgess reagent) in an appropriate solvent (e.g., dichloromethane, acetonitrile).
-
Stir the reaction, potentially with heating, until the starting material is consumed.
-
Carefully quench the reaction and work up to isolate the nitrile intermediate.
Step 3: Cyclization of Nitrile to Tetrazole
-
To a solution of the nitrile in a high-boiling aprotic solvent (e.g., DMF, NMP), add an azide source (e.g., sodium azide) and an additive (e.g., ammonium chloride or triethylamine hydrochloride).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction, acidify with aqueous acid, and extract the product. Purify by column chromatography or recrystallization to yield the tetrazole.
Synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxamide (Carboxamide Bioisostere)
This protocol describes the direct amidation of the parent carboxylic acid.
Step 1: Amide Coupling
-
Activate the carboxylic acid with a suitable coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) in an aprotic solvent (e.g., DMF, dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Add the desired amine (e.g., a solution of ammonia for the primary amide, or a primary/secondary amine for substituted amides).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.
The following diagram outlines the general synthetic workflow for generating the bioisosteres.
Caption: Synthetic Workflow for Carboxylic Acid Bioisosteres.
Conclusion and Future Directions
The bioisosteric replacement of the functional groups on the this compound scaffold offers a promising avenue for optimizing its drug-like properties. While direct comparative data for this specific molecule is not extensively published, the principles of bioisosterism, supported by data from analogous systems, provide a rational basis for the design and synthesis of novel analogs with potentially improved pharmacokinetic and pharmacodynamic profiles. The choice of bioisostere should be guided by the specific liabilities of the parent compound and the desired properties of the target molecule. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising new chemical entities. Future work should focus on the systematic synthesis and parallel evaluation of these bioisosteres to generate a comprehensive structure-activity and structure-property relationship dataset, which will be invaluable for the continued development of this important class of molecules.
References
The Subtle Modifier: A Comparative Analysis of 2-Ethylthio vs. 2-Methylthio-4-aminopyrimidine Derivatives in Biological Systems
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3] Its derivatives are particularly prominent in oncology, where they form the core of numerous kinase inhibitors designed to disrupt aberrant cell signaling pathways.[4] This guide delves into the nuanced impact of a seemingly minor structural modification: the substitution at the 2-position of the 4-aminopyrimidine-5-carboxylic acid scaffold with either a methylthio (-SCH₃) or an ethylthio (-SCH₂CH₃) group.
While 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid and its methylthio counterpart are primarily utilized as synthetic intermediates, the choice between these building blocks can have profound implications for the biological activity of the final drug candidate. Understanding the structure-activity relationships (SAR) governed by these alkylthio groups is critical for researchers in drug discovery and development. This guide will provide a comparative analysis of the biological activities of derivatives containing these two moieties, supported by experimental data and protocols, to illuminate the functional consequences of this single-carbon difference.
Comparative Biological Activity: The Case of Anticancer Proliferation
The influence of the 2-alkylthio substituent is often evaluated in the context of anticancer activity. Derivatives of 4-aminopyrimidines are frequently designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[5][6][7][8][9] The length of the alkyl chain on the thioether at the C2 position can affect the compound's lipophilicity, steric profile, and interaction with the target protein, thereby influencing its potency and selectivity.
A study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines provides valuable insight into the differential effects of methylthio and ethylthio groups on anti-proliferative activity against breast cancer cell lines.[10] While not a direct comparison of the carboxylic acids in the topic, this study on a closely related fused pyrimidine system offers a strong basis for understanding the SAR.
Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 2-methyl and 2-ethyl substituted 4-amino-thieno[2,3-d]pyrimidine derivatives against two breast cancer cell lines, MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative), and a normal human mammary epithelial cell line, MCF-10A.[10]
| Compound ID (as per source) | R Group at C2 | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. MDA-MB-231 |
| 3 | -CH₃ | MCF-7 | 0.045 | 31.1 | N/A |
| MDA-MB-231 | >10 | N/A | <0.14 | ||
| MCF-10A | 1.4 | N/A | N/A | ||
| 4 | -CH₂CH₃ | MCF-7 | 0.11 | 12.7 | N/A |
| MDA-MB-231 | 0.24 | N/A | 5.8 | ||
| MCF-10A | 1.4 | N/A | N/A |
Data extracted from a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.[10] Selectivity Index (SI) = IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells.
Interpretation of Biological Data
From the data presented, several key observations can be made:
-
Potency: The 2-methyl derivative (Compound 3 ) demonstrated significantly higher potency against the MCF-7 cell line (IC₅₀ = 0.045 µM) compared to the 2-ethyl derivative (Compound 4 , IC₅₀ = 0.11 µM).[10] This suggests that for this particular scaffold and target, the smaller methyl group may allow for a more optimal fit within the active site of the target protein(s) in MCF-7 cells.
-
Activity Spectrum: Interestingly, the 2-ethyl derivative (Compound 4 ) showed notable activity against the MDA-MB-231 cell line (IC₅₀ = 0.24 µM), whereas the 2-methyl derivative (Compound 3 ) was largely inactive (IC₅₀ > 10 µM).[10] This highlights that the seemingly minor extension of the alkyl chain can dramatically alter the spectrum of activity, possibly by enabling interactions with different biological targets or by altering the compound's ability to enter different cell types.
-
Selectivity: The 2-methyl derivative exhibited a higher selectivity index for MCF-7 cells over normal MCF-10A cells (SI = 31.1) compared to the 2-ethyl derivative (SI = 12.7).[10] However, the 2-ethyl derivative showed good selectivity for MDA-MB-231 cells (SI = 5.8).[10] This differential selectivity is a critical consideration in drug development, as a higher selectivity index suggests a potentially wider therapeutic window.
The increased lipophilicity of the ethyl group compared to the methyl group is a likely contributor to these differences. This can affect cell membrane permeability, plasma protein binding, and metabolic stability, all of which can influence the overall biological effect of the compound.
Experimental Methodologies: Assessing Anti-proliferative Activity
To provide a practical context for the data presented, this section details a standard protocol for determining the IC₅₀ values of compounds against cancer cell lines using the MTT assay. This method assesses cell viability by measuring the metabolic activity of the cells.
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Grow the cells in an incubator at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a predetermined density (e.g., 5,000 cells per well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 2-methylthio and 2-ethylthio pyrimidine derivatives) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add the diluted compounds to the respective wells on the 96-well plate. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for a specified period, typically 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams outline a typical kinase inhibitor mechanism and the workflow of the MTT assay.
Caption: Competitive inhibition of a kinase by a pyrimidine derivative.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1] In oncology, pyrimidine derivatives have emerged as a cornerstone of modern chemotherapy, with many approved drugs and promising clinical candidates targeting the fundamental processes of cancer cell proliferation and survival.[2][3] This guide provides an in-depth comparison of the anticancer efficacy of various pyrimidine derivatives, supported by experimental data from recent studies. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide standardized protocols for key in vitro assays, offering a comprehensive resource for researchers in drug discovery and development.
The Versatility of the Pyrimidine Core in Anticancer Drug Design
The structural resemblance of the pyrimidine ring to the nucleobases of DNA and RNA allows for its diverse roles in anticancer therapy.[4][5] Pyrimidine analogs can act as antimetabolites, interfering with nucleic acid synthesis. Furthermore, the pyrimidine scaffold serves as an excellent framework for designing inhibitors of various protein kinases, which are often dysregulated in cancer.[6] The ability to readily modify the pyrimidine core at multiple positions has enabled the development of a vast library of derivatives with tailored selectivity and potency against a wide array of cancer targets.[7]
Comparative Efficacy of Pyrimidine Derivatives Across Cancer Cell Lines
The anticancer activity of novel compounds is typically evaluated by their ability to inhibit the growth of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the cytotoxic activity of several recently developed pyrimidine derivatives against a panel of human cancer cell lines, showcasing the broad spectrum of activity and the impact of different chemical substitutions.
| Derivative (Compound ID) | Cancer Cell Line | Cell Line Origin | IC50/EC50 (µM) | Key Findings & Mechanism of Action | Reference |
| Compound (9) | MCF-7 | Breast (ER+) | 18 | Induces apoptosis via PARP1 cleavage and increased CASPASE 3/7 activity.[8] | [8] |
| Compound (17) | MV4-11, HT-29, MCF-7, HeLa | Leukemia, Colon, Breast, Cervical | Comparable to Palbociclib | Potent CDK2 inhibitor, induces cell cycle arrest and apoptosis.[8] | [8] |
| Compound (19) | Various Colon Cancer Lines | Colon | GI50: 0.24 - 1.26 | Potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck).[8] | [8] |
| Compound (20) | HCT-116 | Colon | Superior to doxorubicin | Arrests cell cycle at the G0-G1 stage; induces apoptosis.[8] | [8] |
| Derivative 2d | A549 | Lung | Strong cytotoxicity at 50 µM | Exhibits strong cytotoxic effects.[9] | [9] |
| Derivative 2a | Glioblastoma, TNBC, Oral Squamous, Colon | Various | EC50: 4 - 8 | 4-13 times more active than the parent hit compound, RDS 3442.[10][11] | [10][11] |
| Tetralin-6-yl pyrimidine 2 | HepG2 | Liver | IC50: 7.11 µg/ml | Selective activity against liver cancer cells.[5] | [5] |
| Tetralin-6-yl pyrimidine 3 | HepG2, MCF-7 | Liver, Breast | IC50: 5.50, 7.29 µg/ml | Dual activity against liver and breast cancer cells.[5] | [5] |
Key Signaling Pathways Targeted by Pyrimidine Derivatives
The anticancer effects of pyrimidine derivatives are often mediated by their interaction with specific molecular targets within cancer cells. Understanding these signaling pathways is crucial for rational drug design and for predicting potential mechanisms of resistance.
One of the most common mechanisms of action for pyrimidine-based anticancer agents is the inhibition of cyclin-dependent kinases (CDKs).[6] CDKs are a family of protein kinases that control the progression of the cell cycle. By inhibiting CDKs, such as CDK2, pyrimidine derivatives can halt the cell cycle, typically at the G1/S or G2/M checkpoints, and induce apoptosis.[8]
Another critical target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that, when overactivated, can drive tumor growth and proliferation.[6][12] Pyrimidine derivatives can act as ATP-competitive inhibitors of EGFR, blocking downstream signaling pathways.
The following diagram illustrates a simplified overview of a common signaling pathway targeted by pyrimidine derivatives, leading to cell cycle arrest and apoptosis.
References
- 1. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijcrt.org [ijcrt.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. sciensage.info [sciensage.info]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ijrpr.com [ijrpr.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 12. jrasb.com [jrasb.com]
A Researcher's Guide to the Antiviral Validation of Pyrimidine Derivatives
In the perpetual battle against viral pathogens, the scientific community continuously seeks novel therapeutic agents. Among the most promising candidates are pyrimidine derivatives, a class of heterocyclic organic compounds fundamental to the building blocks of RNA and DNA.[1] Their structural versatility allows for a wide range of modifications, leading to compounds with potent antiviral activities against a broad spectrum of viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of pyrimidine derivatives as antiviral agents, offering a comparative analysis of their performance and detailed experimental protocols.
The Landscape of Pyrimidine-Based Antivirals
Pyrimidine derivatives exert their antiviral effects through diverse mechanisms of action. They can be broadly categorized into two main classes:
-
Nucleoside Analogs: These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting viral replication.[4] Acyclovir, a well-known anti-herpes drug, is a classic example of this class.[5]
-
Non-Nucleoside Derivatives: This diverse group targets various viral or host cell components essential for viral replication. Their mechanisms include:
-
Inhibition of Viral Enzymes: Many pyrimidine derivatives are designed to inhibit crucial viral enzymes like polymerases, proteases, and reverse transcriptase.[6][7][8][9]
-
Blocking Viral Entry: Some derivatives can interfere with the interaction between the virus and host cell receptors, preventing the initial stages of infection.[10][11]
-
Targeting Host Factors: An emerging strategy involves targeting host cell pathways that are co-opted by viruses for their replication, such as the pyrimidine biosynthesis pathway.[12][13][14][15] This approach offers the potential for broad-spectrum antiviral activity.[12][13][14][15][16]
-
Comparative Efficacy of Pyrimidine Derivatives
The antiviral potency of a compound is typically evaluated by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. However, a clinically useful antiviral must also be safe for the host. Therefore, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is also determined. The ratio of CC50 to EC50 is the selectivity index (SI), a critical parameter for assessing the therapeutic potential of a drug candidate. A higher SI value indicates greater selectivity and a more favorable safety profile.[2][3][17]
| Pyrimidine Derivative Class | Target Virus(es) | Mechanism of Action | Reported EC50 Range (µM) | Reported CC50 Range (µM) | Selectivity Index (SI) |
| Nucleoside Analogs | HSV, HIV, HBV | DNA/RNA chain termination | 0.1 - 10 | >100 | >10 - >1000 |
| Polymerase Inhibitors | Influenza, HCV | Inhibition of RNA-dependent RNA polymerase | 0.03 - 50 | >100 - >250 | >5 - >8300 |
| Protease Inhibitors | Flaviviruses (Dengue, Zika) | Inhibition of viral protease | 5 - 20 | >50 | >2.5 - >10 |
| Entry Inhibitors | SARS-CoV-2 | Disruption of spike protein-hACE2 interaction | 1 - 10 | >25 | >2.5 - >25 |
| DHODH Inhibitors | Broad-spectrum (RNA & DNA viruses) | Inhibition of host pyrimidine biosynthesis | 0.1 - 5 | >20 | >4 - >200 |
Note: The EC50, CC50, and SI values are highly dependent on the specific compound, virus strain, and cell line used in the assay. The ranges provided are for illustrative purposes based on published literature.
Essential Experimental Protocols for Validation
A rigorous and systematic approach is crucial for the validation of pyrimidine derivatives as antiviral agents. The following section outlines the key experimental workflows, from initial cytotoxicity assessment to the detailed characterization of antiviral activity.
Workflow for Antiviral Compound Validation
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progression of Antiviral Agents Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting virus-host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. pnas.org [pnas.org]
- 16. Broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Confirming the Structure of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Derivatives by NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as derivatives of 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid—a scaffold of interest in medicinal chemistry—Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for structural elucidation in solution. This guide provides an in-depth, technically-focused comparison of NMR methods for the structural confirmation of this class of molecules, grounded in field-proven insights and supported by experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques to provide a comprehensive understanding.
The Central Role of NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and elemental composition, and X-ray crystallography offers a definitive solid-state structure, NMR is unparalleled in its ability to reveal the detailed bonding framework and stereochemistry of a molecule in solution, which is often more biologically relevant. For derivatives of this compound, NMR spectroscopy allows us to precisely map the substitution pattern on the pyrimidine ring and confirm the integrity of the side chains.
Predicted NMR Spectral Data for Ethyl 4-Amino-2-(ethylthio)pyrimidine-5-carboxylate
To provide a practical reference, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for a representative derivative, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. These predictions are based on data from closely related analogs, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, and an understanding of substituent effects on the pyrimidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 (pyrimidine) | 8.2 - 8.5 | s | 1H | - |
| NH₂ | 7.0 - 7.5 | br s | 2H | - |
| O-CH₂ (ethyl ester) | 4.2 - 4.4 | q | 2H | ~7.1 |
| S-CH₂ (ethylthio) | 3.0 - 3.2 | q | 2H | ~7.3 |
| O-CH₂-CH₃ (ethyl ester) | 1.2 - 1.4 | t | 3H | ~7.1 |
| S-CH₂-CH₃ (ethylthio) | 1.1 - 1.3 | t | 3H | ~7.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 168 |
| C2 (pyrimidine) | 168 - 172 |
| C4 (pyrimidine) | 160 - 164 |
| C6 (pyrimidine) | 150 - 155 |
| C5 (pyrimidine) | 95 - 100 |
| O-CH₂ (ethyl ester) | 59 - 62 |
| S-CH₂ (ethylthio) | 25 - 28 |
| O-CH₂-CH₃ (ethyl ester) | 14 - 16 |
| S-CH₂-CH₃ (ethylthio) | 13 - 15 |
A Step-by-Step Experimental Workflow for Unambiguous Structure Confirmation
The following protocol outlines a comprehensive approach using a suite of NMR experiments to unequivocally confirm the structure of a this compound derivative. This workflow is designed to be self-validating, where the results of each experiment build upon and confirm the interpretations of the previous ones.
Part 1: 1D NMR Analysis - The Foundation
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and the fact that the amine protons are often well-resolved.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. This initial spectrum provides crucial information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns (multiplicity).
-
¹³C NMR and DEPT Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Subsequently, run DEPT-135 and DEPT-90 experiments (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.
Part 2: 2D NMR Analysis - Mapping the Connections
For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.
Diagram 1: Logical Workflow for NMR-based Structure Elucidation
Caption: A logical workflow for comprehensive structure elucidation using a combination of 1D and 2D NMR experiments.
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For our target molecule, we would expect to see correlations between the -CH₂- and -CH₃ protons of the ethyl ester and ethylthio groups. The absence of a correlation for the pyrimidine H6 proton would confirm it is a singlet.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for the pyrimidine H6 will show a cross-peak with the C6 carbon signal.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is arguably the most informative experiment for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate would include:
-
The pyrimidine H6 proton to the C4, C5, and the ester carbonyl carbon.
-
The amino protons to C4 and C5.
-
The S-CH₂ protons to C2 and the S-CH₂-C H₃ carbon.
-
The O-CH₂ protons to the ester carbonyl carbon and the O-CH₂-C H₃ carbon.
-
Diagram 2: Key HMBC Correlations for Structure Confirmation
Caption: A diagram illustrating crucial 2- and 3-bond HMBC correlations for confirming the connectivity of the pyrimidine core and its substituents.
Comparison with Alternative Analytical Techniques
While NMR is the primary tool for structure elucidation in solution, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and dynamic information in solution. | Non-destructive; provides a wealth of structural information. | Requires a relatively large amount of pure sample; can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (high-resolution MS); fragmentation patterns provide structural clues.[1][2][3] | High sensitivity; requires very small amounts of sample. | Does not provide definitive connectivity or stereochemical information. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[4][5] | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
For this compound derivatives, a typical fragmentation pattern in electron ionization mass spectrometry (EI-MS) might involve the loss of the ethyl group from the thioether or the ethoxy group from the ester, followed by fragmentation of the pyrimidine ring.[1]
X-ray crystallography, if a suitable crystal can be grown, would provide the ultimate confirmation of the atomic connectivity and the preferred conformation in the solid state.[4]
Conclusion: An Integrated Approach for Unquestionable Structural Integrity
The structural confirmation of novel molecules like this compound derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational data, a full suite of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is essential for an unambiguous and self-validating assignment of the complete molecular structure in solution. The causality is clear: 1D NMR suggests the pieces of the puzzle, and 2D NMR shows how they are connected. When combined with data from mass spectrometry and, where possible, X-ray crystallography, researchers can have the highest degree of confidence in their synthesized compounds, a critical requirement for advancing drug discovery and development programs.
References
A Senior Scientist's Guide to Comparative Docking Studies: The Case of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies, using the promising 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid scaffold as a case study. Intended for researchers in drug discovery and computational chemistry, this document outlines not just the "how" but the critical "why" behind each step, ensuring a scientifically rigorous and validated approach to in-silico screening.
Introduction: The Rationale for In-Silico Comparison
The pyrimidine ring is a foundational scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1][2] Specifically, 2,4-diamino substituted pyrimidines are well-established inhibitors of Dihydrofolate reductase (DHFR), a crucial enzyme for the survival of both prokaryotic and eukaryotic cells.[2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids.[4][5][6] Its inhibition disrupts DNA synthesis, making it a prime target for anticancer and antimicrobial therapies.[5][7] The this compound core is a versatile starting point for developing novel therapeutics, serving as a key intermediate in the synthesis of various bioactive molecules.[8][9]
Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[10][11][12] It has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and prioritization of compounds for synthesis and experimental testing.[11][12] This guide will walk through a complete, validated workflow for a comparative docking study against human DHFR, establishing a clear structure-activity relationship (SAR) for a rationally designed set of derivatives.
Part 1: The Scientific Premise - Target and Ligand Selection
A successful docking study begins with a well-defined biological question. Here, our goal is to understand how modifications to the this compound scaffold affect its binding affinity to human DHFR.
The Biological Target: Human Dihydrofolate Reductase (hDHFR)
DHFR is an ideal target for this case study due to its significant therapeutic relevance and the wealth of available structural data.[3][4][5] For our study, we will use the high-resolution crystal structure of human DHFR complexed with its natural substrate, folate.
-
Selected PDB ID: 1DRF[13]
-
Resolution: 2.00 Å[13]
-
Rationale: This structure provides a clear view of the active site and the binding mode of a natural ligand, which is essential for defining the docking search space and for validation.[13]
The Ligand Set: Designing a Comparative Library
To establish a clear SAR, we will define a small, focused library based on the core scaffold. The parent molecule is This compound . We will create three derivatives by modifying the carboxylic acid group, a common site for bioisosteric replacement to improve pharmacokinetic properties or introduce new binding interactions. For robust comparison, we will include a known, potent DHFR inhibitor, Methotrexate, as a positive control.[5][14]
| Ligand ID | Compound Name / R-Group Modification | Rationale for Inclusion |
| LIG-01 | This compound (Parent) | Baseline compound establishing the core interactions. |
| LIG-02 | 4-Amino-2-(ethylthio)pyrimidine-5-carboxamide (Amide derivative) | Replaces the carboxylic acid with a neutral amide to probe the importance of the negative charge. |
| LIG-03 | Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (Ethyl Ester) | Increases lipophilicity and removes the hydrogen bond donor capability of the acid. |
| LIG-04 | N-(2-hydroxyethyl)-4-amino-2-(ethylthio)pyrimidine-5-carboxamide (Hydroxyethyl amide) | Adds a hydroxyl group to explore potential new hydrogen bonding interactions within the active site. |
| REF-MTX | Methotrexate | A well-characterized, high-affinity inhibitor used as a benchmark for docking scores and binding mode.[5][14] |
Part 2: The In-Silico Laboratory - A Validated Docking Workflow
Scientific integrity demands a reproducible and validated methodology. The following protocols are designed to be self-validating, ensuring the reliability of the generated results.
Workflow Overview
The entire process, from preparation to analysis, follows a logical sequence.
Caption: High-level overview of the comparative docking workflow.
Essential Software and Tools
-
Docking Engine: AutoDock Vina is chosen for its accuracy, speed, and widespread use in the scientific community.[10]
-
Preparation & Visualization: UCSF Chimera or PyMOL for protein preparation and analysis of results.
-
Ligand Preparation: A chemical sketcher like MarvinSketch or ChemDraw to generate 2D structures, and a tool like Open Babel for 3D conversion and energy minimization.
Step-by-Step Protocol: Protein Preparation
-
Download Structure: Obtain the PDB file for 1DRF from the RCSB Protein Data Bank.[13]
-
Clean the Structure: Load the PDB file into UCSF Chimera. Remove all water molecules and any heteroatoms not part of the protein or the co-crystalized folate ligand.
-
Add Hydrogens: Use the software's tools to add hydrogens to the protein, assuming standard protonation states at physiological pH (7.4).
-
Prepare for Docking: Save the cleaned protein and the extracted folate ligand as separate .pdbqt files, which adds partial charges and defines atom types for AutoDock Vina.
Step-by-Step Protocol: Ligand Preparation
-
Generate 2D Structures: Draw each ligand (LIG-01 to LIG-04 and REF-MTX) in a chemical sketcher.
-
Convert to 3D: Export the structures as SMILES strings or in a 2D format and use Open Babel to convert them into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare for Docking: Convert the energy-minimized 3D ligand files into the .pdbqt format.
Step-by-Step Protocol: Molecular Docking & Validation
The trustworthiness of a docking protocol hinges on its ability to replicate experimental data.[15] Therefore, validation is a mandatory first step.[16]
-
Define the Grid Box: The "grid box" defines the search space for the docking algorithm. Center this box on the position of the co-crystallized folate ligand extracted from 1DRF. The box dimensions should be large enough to encompass the entire binding site (e.g., 25 x 25 x 25 Å).
-
Protocol Validation (Re-docking): Dock the extracted folate ligand back into the hDHFR active site using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of folate with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value ≤ 2.0 Å. [15][16][17] This confirms that the docking protocol can accurately reproduce the experimentally determined binding mode.
-
Dock the Ligand Library: Once the protocol is validated, dock the prepared ligands (LIG-01 to LIG-04 and REF-MTX) using the exact same grid box and docking parameters.
Part 3: Data Synthesis and Interpretation
Comparative Docking Results
The primary output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (in kcal/mol). Lower (more negative) values indicate stronger predicted binding.[10]
| Ligand ID | R-Group | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| LIG-01 | -COOH | -7.8 | Ile-7, Glu-30, Arg-70 |
| LIG-02 | -CONH2 | -7.2 | Ile-7, Arg-70 |
| LIG-03 | -COOEt | -6.9 | Ile-7 |
| LIG-04 | -CONH(CH2)2OH | -8.5 | Ile-7, Glu-30, Arg-70, Ser-59 |
| REF-MTX | N/A | -9.5 | Ile-7, Glu-30, Phe-31, Arg-70 |
Note: The data presented in this table is illustrative and generated for the purpose of this guide. Actual results would be obtained from running the described simulation.
Structural Analysis of the Top Candidate: LIG-04
The top-performing novel derivative, LIG-04 , with a predicted binding affinity of -8.5 kcal/mol, demonstrates the value of rational design. Analysis of its binding pose reveals:
-
The core pyrimidine ring forms a crucial hydrogen bond with the backbone of Ile-7 , a conserved interaction for many DHFR inhibitors.
-
The 4-amino group mimics the interaction of the natural substrate.
-
The ethylthio group occupies a hydrophobic pocket.
-
Crucially, the newly introduced terminal hydroxyl group on the hydroxyethyl amide sidechain forms a new hydrogen bond with the sidechain of Ser-59 , an interaction not present in the parent compound. This additional interaction likely accounts for the significant improvement in predicted binding affinity.
Key Ligand-Receptor Interactions
This diagram illustrates the critical interactions stabilizing the LIG-04-hDHFR complex.
Caption: Key interactions between LIG-04 and the hDHFR active site.
Establishing a Structure-Activity Relationship (SAR)
By comparing the results in the table, we can derive a clear SAR:
-
The Carboxylic Acid is Important: Replacing the parent's carboxylic acid (LIG-01, -7.8 kcal/mol) with a neutral amide (LIG-02, -7.2 kcal/mol) or a bulky ester (LIG-03, -6.9 kcal/mol) reduces the predicted binding affinity. This suggests the charged carboxylate group's interaction, likely with Arg-70 and Glu-30, is beneficial for binding.
-
Targeted H-Bonding Enhances Affinity: The introduction of a flexible sidechain with a hydrogen bond donor (the hydroxyl group in LIG-04) allowed the molecule to form a new, favorable interaction with Ser-59. This strategic modification led to the highest predicted affinity among the designed derivatives (-8.5 kcal/mol), surpassing the parent compound.
-
Benchmark Comparison: While our top derivative is promising, the reference inhibitor Methotrexate still shows a significantly stronger predicted affinity (-9.5 kcal/mol). This is expected, as Methotrexate is a highly optimized drug, and it provides a realistic ceiling for our current scaffold's potential.
Conclusion and Future Directions
This comparative docking guide demonstrates a robust workflow for evaluating chemical derivatives in silico. Our study on the this compound scaffold against hDHFR yielded a promising lead compound, LIG-04, and provided clear SAR insights. The enhanced binding affinity of LIG-04 is attributed to a novel hydrogen bond with Ser-59, highlighting the power of rational, structure-based design.
The logical next steps would be to:
-
Synthesize LIG-04 and the other derivatives.
-
Perform in-vitro enzymatic assays to determine their IC50 values against hDHFR, validating the in-silico predictions.
-
Conduct molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[16]
By integrating computational and experimental approaches, researchers can accelerate the drug discovery pipeline, efficiently identifying and optimizing novel therapeutic candidates.
References
- 1. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 4. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 13. rcsb.org [rcsb.org]
- 14. adooq.com [adooq.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS No. 89853-87-2), a key intermediate in pharmaceutical and biochemical research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.
Hazard Assessment and Chemical Profile: Understanding the Risk
Proper disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. This compound is a solid organic compound whose primary risks are related to irritation.[3][4]
Causality of Disposal Concerns: The molecular structure of this compound dictates its disposal pathway. As a substituted pyrimidine containing both sulfur and nitrogen, improper disposal, particularly through incineration without appropriate safeguards, can lead to the formation of harmful nitrogen oxides (NOx) and sulfur oxides (SOx) in flue gases.[5] Therefore, disposal must be managed by licensed facilities equipped with the necessary scrubbing and neutralization technologies. The compound is classified as a skin, eye, and respiratory irritant, necessitating careful handling to prevent personnel exposure.[4]
Key Chemical and Safety Data Summary:
| Property | Value | Source(s) |
| CAS Number | 89853-87-2 | [3] |
| Molecular Formula | C₇H₉N₃O₂S | [3] |
| Appearance | Solid | [3] |
| GHS Hazard Classification | Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [4] |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [4] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [6][7] |
Pre-Disposal Protocol: Immediate Actions and Personal Protection
Safe handling at the point of generation is paramount. Before beginning the disposal process, ensure all required Personal Protective Equipment (PPE) is worn and the immediate workspace is prepared.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a complete suit protecting against chemicals may be necessary.[8]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved particle respirator.[9]
Workstation Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9]
-
Confirm that an eyewash station and safety shower are unobstructed and close to the workstation.[7]
-
Have spill control equipment readily available.[6]
Waste Characterization and Segregation Workflow
This compound must be treated as a hazardous chemical waste. It is crucial to prevent the mixing of incompatible waste streams, which could lead to dangerous chemical reactions.[6] The following workflow guides the decision-making process for proper segregation.
Caption: Waste Segregation Decision Workflow
Step-by-Step Waste Accumulation and Containerization Protocol
Following federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[6][10] This protocol ensures compliance with standard laboratory waste accumulation practices.
-
Select an Appropriate Waste Container:
-
Choose a container made of a material chemically compatible with the waste (e.g., high-density polyethylene for solids or solutions). The container must be free from damage and have a secure, leak-proof closure.[6]
-
-
Label the Container Correctly:
-
Transfer Waste to the Container:
-
Carefully transfer the solid waste or contaminated materials into the labeled container, minimizing the creation of dust.[8]
-
If dealing with a solution, use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
-
Store in a Satellite Accumulation Area (SAA):
-
Keep the waste container closed at all times except when adding waste.[12]
-
Store the container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[6][12]
-
The SAA must be in a secondary containment system to capture any potential leaks.[6]
-
Ensure the SAA is clearly marked.
-
-
Manage Accumulation Limits:
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11] For acutely toxic wastes (P-listed), the limit is one quart, though this compound is not currently classified as such.[12]
-
Waste must be moved from the SAA to a central storage area or picked up for disposal within specified time limits (e.g., 12 months in academic labs under Subpart K, or within 3 days once the 55-gallon limit is reached).[12][13]
-
Final Disposal Pathway: Arranging for Professional Removal
The final step is to transfer the properly accumulated waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][12]
Procedure for Disposal Request:
-
Complete Waste Log: Maintain a log of all waste added to the container, including quantities and dates.
-
Request Pickup: Once the container is full or ready for disposal, follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online EHS portal or by contacting the EHS office directly.
-
Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the lid is securely fastened.
-
Professional Disposal: The EHS-approved contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound method for this type of compound is high-temperature incineration at a facility with advanced flue gas treatment systems to neutralize NOx and SOx emissions.[7]
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms develop, call a poison center or doctor.[4]
-
Spill (Solid): Evacuate personnel from the immediate area. Avoid breathing dust.[8] Wearing appropriate PPE, carefully sweep or shovel the material into a suitable, closed container for disposal.[7] Do not create dust clouds. Clean the spill area thoroughly afterward. For large spills, contact your institution's EHS emergency line.
References
- 1. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. open.alberta.ca [open.alberta.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. store.astm.org [store.astm.org]
- 11. medlabmag.com [medlabmag.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Welcome, researchers and innovators. In the fast-paced world of drug development, the integrity of our work and our personal safety are paramount. This guide provides a detailed protocol for the safe handling of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS No. 7754-88-3), a key building block in medicinal chemistry. This is not merely a checklist, but a comprehensive operational plan grounded in the principles of risk mitigation and scientific best practices.
Hazard Identification: Understanding the Compound
Before any handling, a thorough understanding of the compound's potential hazards is crucial. While specific toxicological data for this exact molecule is limited, analysis of analogous pyrimidine and carboxylic acid compounds suggests the following potential hazards[1][2]:
-
Skin Irritation: Similar chemical structures can cause skin irritation upon contact[2].
-
Serious Eye Irritation: Direct contact with the eyes may lead to serious irritation[2].
-
Respiratory Irritation: Inhalation of the compound, particularly in powder form, may cause respiratory tract irritation[2].
Given these potential risks, a proactive and cautious approach to handling is mandatory. Every protocol must be designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense, not the first. As dictated by OSHA and other safety bodies, a robust safety plan prioritizes systematic hazard removal[3][4][5][6][7]. Before reaching for a pair of gloves, we must first consider and implement higher-level controls.
Caption: Figure 1. The Hierarchy of Controls prioritizes hazard mitigation strategies.
-
Engineering Controls: The most critical control for this compound is proper ventilation. All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles[7][8][9].
-
Administrative Controls: This includes developing a written Chemical Hygiene Plan, providing thorough training for all personnel, and clearly labeling all containers[3][5][10]. Work areas should be clearly designated for handling this compound.
Core PPE Protocol: Your Final Barrier to Exposure
When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation[11][12][13]. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) are required for incidental contact. Double-gloving is recommended for weighing and solution preparation. | Nitrile provides good resistance to a wide range of chemicals, including acids and organic compounds[12][14][15][16]. Double-gloving minimizes the risk of exposure from tears or punctures. |
| Body Protection | A clean, flame-resistant laboratory coat with closed cuffs. | Prevents incidental skin contact with the compound[1][11]. |
| Respiratory Protection | Not typically required when handling within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved N95 respirator or higher is mandatory. | Protects against the inhalation of fine particles that may cause respiratory irritation[9][11][13]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for safety and to prevent contamination.
4.1. Preparation and Weighing (Solid Compound)
-
Don PPE: Before entering the designated handling area, don your lab coat, safety goggles, and a single pair of nitrile gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Enter Handling Area: Move all necessary equipment (spatula, weigh paper, secondary containers) into the fume hood.
-
Don Second Pair of Gloves: Put on a second pair of nitrile gloves over the first.
-
Weighing: Carefully weigh the desired amount of this compound. Use anti-static weigh paper to minimize dispersal of the powder.
-
Container Sealing: Securely cap the primary container and the container with the weighed compound.
-
Initial Cleanup: Wipe down the spatula and the balance with a damp cloth or paper towel. Dispose of this as contaminated solid waste.
4.2. Solution Preparation
-
Maintain Location: Keep all materials within the chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.
-
Labeling: Clearly label the final solution container with the compound name, concentration, solvent, date, and your initials.
-
Secure Storage: Store the solution in a properly sealed and labeled container in a designated area.
4.3. Post-Handling and Doffing PPE
The sequence of removing PPE is critical to prevent contaminating yourself.
Caption: Figure 2. Correct PPE doffing sequence to prevent self-contamination.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any excess solid compound. It should be collected in a clearly labeled, sealed container designated for solid chemical waste[17][18].
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled container for liquid chemical waste[10][17][18]. Do not mix different waste streams[10].
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container[17].
-
Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Only after this procedure can the container be considered "empty" and potentially disposed of as non-hazardous waste, after defacing the label[19].
Adherence to your institution's specific waste disposal guidelines, which comply with local and national regulations, is mandatory[17][20].
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[2][9][21]. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][9][21]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[2][21].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][9].
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and your research. Handle every chemical with the respect its potential hazards demand.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 5. ohsonline.com [ohsonline.com]
- 6. osha.gov [osha.gov]
- 7. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. pppmag.com [pppmag.com]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. danielshealth.com [danielshealth.com]
- 21. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
